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8-Hydroxy-6-oxa-3-azabicyclo[3.2.1]octane Documentation Hub

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  • Product: 8-Hydroxy-6-oxa-3-azabicyclo[3.2.1]octane
  • CAS: 1408075-25-1

Core Science & Biosynthesis

Foundational

Technical Whitepaper: Physicochemical Profiling and Structural Dynamics of 8-Hydroxy-6-oxa-3-azabicyclo[3.2.1]octane in Drug Discovery

Executive Summary & Strategic Context In contemporary drug discovery, the over-reliance on planar, sp2-hybridized aromatic rings has been linked to poor physicochemical properties and higher attrition rates in clinical t...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Strategic Context

In contemporary drug discovery, the over-reliance on planar, sp2-hybridized aromatic rings has been linked to poor physicochemical properties and higher attrition rates in clinical trials. The strategic shift toward sp3-rich, conformationally restricted scaffolds—often referred to as "escaping flatland"—has become a foundational principle for improving target selectivity and ADME (Absorption, Distribution, Metabolism, and Excretion) profiles .

8-Hydroxy-6-oxa-3-azabicyclo[3.2.1]octane emerges as a premium polar scaffold in this paradigm. Functioning as a rigidified, 3D bioisostere for morpholines or piperidines, this bridged bicyclic system offers unique spatial vectors for hydrogen bonding while strictly controlling the entropic penalty upon target binding. This whitepaper provides an in-depth analysis of its physicochemical properties, the mechanistic causality behind its structural behavior, and the self-validating analytical protocols required to characterize it.

Structural Determinants and Physicochemical Profile

The architecture of 8-hydroxy-6-oxa-3-azabicyclo[3.2.1]octane consists of a [3.2.1] bicyclic core integrating a secondary amine (N3), an ether oxygen (O6), and a secondary alcohol at the bridging carbon (C8). This geometry forces the heteroatoms into a highly specific spatial arrangement, preventing the ring-flipping and bond rotation typically observed in monocyclic saturated heterocycles.

Quantitative Physicochemical Data

The following table summarizes the core physical and predicted physicochemical properties of the scaffold, highlighting the mechanistic implications of each metric.

PropertyValueMechanistic Implication
Molecular Formula C₆H₁₁NO₂
Molecular Weight 129.16 g/mol Highly ligand-efficient; leaves an ample molecular weight budget for further synthetic elaboration.
Fraction sp3 (Fsp3) 1.00100% sp3 hybridized. Maximizes 3D complexity, reducing flatland-associated off-target toxicity.
Topological Polar Surface Area 41.49 ŲOptimal for passive membrane permeability; perfectly balances aqueous solubility and lipophilicity.
H-Bond Donors / Acceptors 2 / 3Provides specific, rigid interaction vectors (N-H, O-H) for kinase hinge regions or GPCR pockets.
Predicted pKa (Basic) ~8.5Inductively lowered by the O6 ether, increasing the unionized fraction of the drug at physiological pH.
Predicted LogP -0.8 to -1.2Highly hydrophilic. Requires lipophilic coupling partners during lead optimization to achieve ideal LogD.
Mechanistic Causality: The Inductive pKa Shift

A standard piperidine ring possesses a basic pKa of approximately 10.0, meaning it is >99% ionized at a physiological pH of 7.4, which can severely restrict passive cellular permeability. In 8-hydroxy-6-oxa-3-azabicyclo[3.2.1]octane, the highly electronegative ether oxygen at position 6 exerts an electron-withdrawing inductive effect through the rigid sigma-bond framework. This pulls electron density away from the N3 amine, stabilizing the unprotonated state and destabilizing the protonated ammonium ion. Consequently, the pKa is depressed to ~8.5. This subtle modulation drastically increases the fraction of unionized molecules at pH 7.4, facilitating superior membrane crossing without sacrificing the solubility benefits of a basic amine .

ScaffoldMechanics Core [3.2.1] Bicyclic Core (Fsp3 = 1.0) Amine N3 Secondary Amine (Basic Center) Core->Amine Rigidifies Ether O6 Ether (Inductive EWG) Core->Ether Restricts Conformation Hydroxyl C8 Hydroxyl (H-Bond Vector) Core->Hydroxyl Directs Exit Vector Ether->Amine Lowers pKa via Induction

Caption: Structural components and their mechanistic influence on the compound's physicochemical properties.

Analytical Methodologies: Self-Validating Protocols

Because 8-hydroxy-6-oxa-3-azabicyclo[3.2.1]octane lacks a UV-absorbing aromatic chromophore, traditional high-throughput UV-metric titrations cannot be utilized. Instead, characterization requires mass spectrometry (MS) coupled techniques . The following protocols are designed as self-validating systems to ensure absolute trustworthiness in the generated data.

PhysicochemicalWorkflow A Compound Synthesis & Purification B LC-MS/NMR Purity (>95% Required) A->B C CE-MS pKa Determination B->C D Shake-Flask LC-MS LogD (pH 7.4) C->D E In Vitro ADME Profiling D->E

Caption: Analytical workflow for the physicochemical validation of non-UV active bicyclic scaffolds.

Protocol 1: pKa Determination via Capillary Electrophoresis-Mass Spectrometry (CE-MS)

Causality & Rationale: Capillary Electrophoresis separates molecules based on their charge-to-size ratio. As the pH of the background electrolyte changes, the ionization state of the N3 amine changes, altering its electrophoretic mobility. MS detection bypasses the need for a UV chromophore.

Step-by-Step Methodology:

  • Buffer Preparation: Prepare a series of volatile background electrolytes (BGEs) using ammonium acetate and ammonium formate, covering a pH range of 4.0 to 11.0 in 0.5 pH increments.

  • Sample & Control Preparation: Dissolve the target compound and a reference standard (Atenolol, known pKa = 9.6) in methanol to create 10 mM stock solutions. Dilute to 50 µM in the respective BGEs. Add 1% DMSO as a neutral electroosmotic flow (EOF) marker.

  • Electrophoretic Separation: Inject the sample hydrodynamically (50 mbar for 5 seconds) into a bare fused-silica capillary. Apply a separation voltage of +20 kV.

  • MS Detection: Utilize Electrospray Ionization (ESI) in positive ion mode, monitoring the [M+H]+ transition (m/z 130.1 for the target).

  • Data Analysis & Self-Validation: Calculate the effective mobility ( μeff​ ) for each pH by comparing the migration time of the analyte against the neutral DMSO marker. Fit the μeff​ vs. pH curve to the Henderson-Hasselbalch equation.

    • Validation Check: The run is only accepted if the calculated pKa of the Atenolol control falls within ±0.15 units of its literature value (9.6).

Protocol 2: LogD₇.₄ Profiling via Miniaturized Shake-Flask LC-MS/MS

Causality & Rationale: LogD (Distribution Coefficient at a specific pH) is a more accurate predictor of in vivo partitioning than LogP for ionizable compounds. Mutual saturation of the phases prior to the experiment is critical; failing to do so causes the solvents to dissolve into one another during the assay, altering phase volumes and skewing the concentration calculations.

Step-by-Step Methodology:

  • Phase Mutual Saturation: Vigorously stir equal volumes of n-octanol and 50 mM phosphate buffer (pH 7.4) for 24 hours. Allow the phases to separate completely.

  • Partitioning Setup: In a 2 mL glass vial, combine 490 µL of the saturated buffer and 500 µL of the saturated octanol. Spike in 10 µL of a 10 mM compound stock (in DMSO).

  • Equilibration: Vortex the vial at maximum speed for 3 minutes to ensure maximum surface area contact between phases. Centrifuge at 3,000 x g for 15 minutes to achieve absolute phase separation and eliminate micro-emulsions.

  • Extraction & Dilution: Carefully extract 50 µL from the octanol layer and dilute 100-fold in methanol. Extract 50 µL from the aqueous layer and dilute 10-fold in methanol.

  • Quantification & Self-Validation: Analyze both diluted samples via LC-MS/MS in Multiple Reaction Monitoring (MRM) mode.

    • Validation Check: Run Propranolol (known LogD₇.₄ ≈ 1.2) concurrently. The assay is validated only if the control matches historical data.

  • Calculation: LogD₇.₄ = Log₁₀[(Peak Area_octanol × Dilution Factor_octanol) / (Peak Area_buffer × Dilution Factor_buffer)].

Conclusion

8-Hydroxy-6-oxa-3-azabicyclo[3.2.1]octane is a highly sophisticated scaffold that exemplifies the modern trajectory of medicinal chemistry. By leveraging a rigidified sp3-rich core, it minimizes entropic penalties upon binding. Furthermore, the precise spatial arrangement of its heteroatoms induces a favorable pKa shift, optimizing the delicate balance between aqueous solubility and membrane permeability. Robust, MS-driven analytical protocols are essential to accurately profile this non-chromophoric entity, ensuring that downstream drug development is built on a foundation of validated, high-integrity physicochemical data.

References

  • Lovering, F., Bikker, J., & Humblet, C. (2009). Escape from Flatland: Increasing Saturation as an Approach to Improving Clinical Success. Journal of Medicinal Chemistry.[Link]

  • Stepan, A. F., et al. (2012). Application of the Bicyclo[1.1.1]pentane Motif as a Nonclassical Phenyl Ring Bioisostere. Journal of Medicinal Chemistry.[Link]

  • Manallack, D. T. (2007). The pKa Distribution of Drugs: Application to Drug Discovery. Perspectives in Medicinal Chemistry.[Link]

  • Avdeef, A. (2001). Physicochemical profiling (solubility, permeability and charge state). Current Topics in Medicinal Chemistry.[Link]

Exploratory

Technical Whitepaper: Structural Elucidation, Exact Mass Determination, and Analytical Workflows for 8-Hydroxy-6-oxa-3-azabicyclo[3.2.1]octane

Executive Summary & Rationale Modern medicinal chemistry has increasingly prioritized the integration of sp³-hybridized, three-dimensional architectures to improve the physicochemical properties and clinical success rate...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Rationale

Modern medicinal chemistry has increasingly prioritized the integration of sp³-hybridized, three-dimensional architectures to improve the physicochemical properties and clinical success rates of drug candidates—a paradigm widely recognized as the "escape from flatland" . Bridged bicyclic systems, such as the 8-hydroxy-6-oxa-3-azabicyclo[3.2.1]octane scaffold, represent highly valuable, conformationally restricted building blocks. They offer unique vectors for hydrogen bonding and improved metabolic stability compared to their planar heteroaromatic counterparts.

For researchers and drug development professionals utilizing this scaffold, precise analytical characterization is paramount. This whitepaper provides an in-depth technical analysis of the molecular weight and exact mass of 8-hydroxy-6-oxa-3-azabicyclo[3.2.1]octane, alongside a field-proven, self-validating analytical protocol for High-Resolution Mass Spectrometry (HRMS) verification.

Structural Elucidation and Theoretical Calculations

The compound 8-hydroxy-6-oxa-3-azabicyclo[3.2.1]octane consists of an eight-atom bicyclic core with an oxygen atom at position 6, a nitrogen atom at position 3, and a hydroxyl group at position 8.

  • Chemical Formula: C₆H₁₁NO₂

  • Degree of Unsaturation: 2 (corresponding to the two rings in the bicyclic system).

To ensure analytical rigor, it is critical to distinguish between the average molecular weight (used for macroscopic stoichiometric calculations in synthesis) and the monoisotopic exact mass (used for HRMS identification and mass defect analysis) .

Quantitative Mass Data

Table 1: Elemental Isotopic Contributions for Monoisotopic Exact Mass

ElementPrincipal IsotopeAtom CountExact Mass (Da)Total Contribution (Da)
Carbon¹²C612.00000072.000000
Hydrogen¹H111.00782511.086075
Nitrogen¹⁴N114.00307414.003074
Oxygen¹⁶O215.99491531.989830
Total 129.078979 Da

Table 2: Exact Mass vs. Average Molecular Weight Metrics

MetricCalculated ValuePrimary Application
Monoisotopic Exact Mass 129.0789 DaHRMS identification, structural verification, mass defect analysis.
Average Molecular Weight 129.159 g/mol Reagent weighing, yield calculation, macroscopic stoichiometry.
[M+H]⁺ Exact Mass 130.0863 DaPositive-ion mode Electrospray Ionization (ESI+) targeting.

Experimental Protocol: LC-ESI-HRMS Analysis

Because 8-hydroxy-6-oxa-3-azabicyclo[3.2.1]octane is a low-molecular-weight, highly polar, basic molecule, standard reversed-phase chromatography (e.g., C18 columns) will result in poor retention. The analyte would elute in the void volume where severe ion suppression from matrix components occurs. To establish a self-validating, robust system, Hydrophilic Interaction Liquid Chromatography (HILIC) is mandated .

Step-by-Step Methodology
  • Sample Preparation (Matrix Optimization):

    • Action: Dissolve the synthesized analyte in 95:5 Acetonitrile:Water containing 5 mM ammonium formate to a final concentration of 1 µg/mL.

    • Causality: High organic content is required to promote initial retention on the HILIC stationary phase. Ammonium formate provides the necessary ionic strength to ensure reproducible peak shapes for basic amines, preventing peak tailing.

  • Chromatographic Separation (HILIC):

    • Action: Utilize an Amide-bonded HILIC column (e.g., 2.1 x 100 mm, 1.7 µm). Run a gradient from 95% Acetonitrile to 50% Acetonitrile over 5 minutes at a flow rate of 0.4 mL/min.

    • Causality: The amide phase offers excellent hydrogen-bonding interactions with the hydroxyl and secondary amine groups of the scaffold, ensuring an adequate retention factor ( k′>2 ) and complete separation from void volume interferents.

  • Ionization (ESI+):

    • Action: Operate the mass spectrometer in positive Electrospray Ionization (ESI+) mode. Set capillary voltage at 3.0 kV and desolvation temperature at 350°C.

    • Causality: The secondary amine at position 3 is highly basic and readily accepts a proton in the acidic/buffered environment to form the stable [M+H]⁺ ion (m/z 130.0863).

  • High-Resolution Detection & Self-Validation:

    • Action: Acquire data using a Quadrupole Time-of-Flight (Q-TOF) or Orbitrap mass analyzer with a resolving power of >30,000 FWHM. Infuse a lock-mass calibrant (e.g., Leucine Enkephalin, m/z 556.2771) continuously via a secondary reference sprayer.

    • Causality: The lock-mass provides real-time internal calibration. This creates a self-validating loop where instrumental drift (due to temperature or electronics) is instantly corrected, ensuring the mass accuracy remains strictly below 3 ppm. This guarantees that the detected m/z 130.0863 is an empirical truth, not an instrumental artifact.

Visualizing the Analytical Workflow

The following diagram illustrates the logical progression and validation checkpoints of the LC-HRMS methodology, emphasizing the self-validating nature of the protocol.

HRMS_Workflow Start Synthesized Compound 8-Hydroxy-6-oxa-3-azabicyclo[3.2.1]octane Prep Sample Preparation Dilution in 95:5 MeCN:H2O + 5mM NH4FA Start->Prep LC Chromatographic Separation HILIC Column (Polarity optimization) Prep->LC Ionization Electrospray Ionization (ESI+) Formation of[M+H]+ Ion (m/z 130.0863) LC->Ionization Detection Time-of-Flight (TOF) Detection Resolution > 30,000 FWHM with Lock-Mass Ionization->Detection Analysis Data Processing Extracted Ion Chromatogram Generation Detection->Analysis Validation Mass Accuracy Validation Δppm < 3 ppm? Accept/Reject Analysis->Validation

Figure 1: Self-validating HILIC-HRMS analytical workflow for exact mass verification.

Conclusion

The 8-hydroxy-6-oxa-3-azabicyclo[3.2.1]octane scaffold is a prime example of the complex, polar building blocks driving modern drug discovery. Accurate differentiation between its average molecular weight (129.159 g/mol ) and its exact monoisotopic mass (129.0789 Da) is the foundational step in its analytical characterization. By employing tailored HILIC-HRMS workflows with real-time lock-mass calibration, researchers can confidently verify the structural integrity of this scaffold, ensuring high-fidelity data for downstream pharmaceutical development.

References

  • Lovering, F., Bikker, J., & Humblet, C. (2009). Escape from Flatland: Increasing Saturation as an Approach to Improving Clinical Success. Journal of Medicinal Chemistry, 52(21), 6752–6756. URL: [Link]

  • Gross, J. H. (2017). Mass Spectrometry: A Textbook (3rd ed.). Springer International Publishing. URL: [Link]

  • Greco, G., & Letzel, T. (2013). Main interactions and influences of the chromatographic parameters in HILIC separations. Journal of Chromatographic Science, 51(7), 684–693. URL: [Link]

Foundational

The 8-Hydroxy-6-oxa-3-azabicyclo[3.2.1]octane Scaffold: A Technical Guide to sp³-Rich Bioisosteres in Modern Drug Discovery

Executive Summary In contemporary medicinal chemistry, the over-reliance on planar, sp²-hybridized aromatic rings has been directly correlated with high attrition rates in clinical development due to poor physicochemical...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In contemporary medicinal chemistry, the over-reliance on planar, sp²-hybridized aromatic rings has been directly correlated with high attrition rates in clinical development due to poor physicochemical properties and off-target toxicities. The paradigm shift toward sp³-rich, three-dimensional architectures—famously coined as the —has elevated bridged bicyclic systems to the forefront of drug design.

This whitepaper provides an in-depth technical analysis of 8-hydroxy-6-oxa-3-azabicyclo[3.2.1]octane , a highly functionalized, conformationally locked bioisostere for traditional morpholine and piperazine rings. As a Senior Application Scientist, I will guide you through the structural rationale, physicochemical advantages, and field-proven experimental protocols required to synthesize and validate this scaffold in your drug discovery pipelines.

Structural Rationale and Physicochemical Profiling

The Causality of Scaffold Selection

Morpholine is a ubiquitous solubilizing group in medicinal chemistry. However, its flat, flexible chair conformation exposes the adjacent methylene (–CH₂–) groups to rapid oxidative metabolism by Cytochrome P450 (CYP450) enzymes.

By introducing a methylene bridge to form the 6-oxa-3-azabicyclo[3.2.1]octane core, we achieve two critical outcomes:

  • Conformational Locking: The bridge restricts the ring flip, locking the lone pairs of the oxygen and nitrogen into a defined spatial vector. This reduces the entropic penalty upon target binding.

  • Steric Shielding: The rigid 3D architecture sterically hinders CYP450 active site access to the vulnerable α-amino C–H bonds, drastically improving metabolic stability.

The addition of the 8-hydroxyl group on the bridging carbon acts as a highly specific hydrogen bond donor/acceptor. Unlike flexible hydroxyls on aliphatic chains, the 8-OH is rigidly projected orthogonally to the primary bicyclic plane. This vectorization is specifically designed to engage solvent-exposed regions or displace high-energy structured water molecules in kinase hinge-binding pockets, a tactic proven to increase binding affinity exponentially.

Comparative Physicochemical Metrics

To illustrate the advantages of this scaffold, Table 1 compares the calculated physicochemical properties of standard morpholine against the 8-hydroxy-6-oxa-3-azabicyclo[3.2.1]octane scaffold.

Table 1: Physicochemical Comparison of Solubilizing Scaffolds

MetricMorpholine8-Hydroxy-6-oxa-3-azabicyclo[3.2.1]octaneRationale for Shift
Molecular Weight ( g/mol ) 87.12129.16Slight increase, but within acceptable limits for fragment/lead optimization.
Fraction sp³ (Fsp³) 1.001.00Maintains maximum saturation, correlating with .
Topological Polar Surface Area (TPSA) 21.26 Ų41.49 ŲIncreased TPSA due to the 8-OH improves aqueous solubility and limits BBB penetration if desired.
Calculated LogP (cLogP) -0.86-1.20Lower lipophilicity drives better thermodynamic solubility and reduces non-specific binding.
Expected CYP Liability HighLowBridged steric hindrance prevents optimal alignment in the CYP450 heme active site.

Vectorization and Bioisosteric Replacement Workflow

When replacing a morpholine ring with a bridged bioisostere, the workflow must account for the altered exit vectors of the substituents. The nitrogen atom (position 3) typically serves as the attachment point to the main pharmacophore, while the oxygen (position 6) and the hydroxyl (position 8) interact with the target protein.

BioisostericReplacement A Flat Morpholine (High CYP Liability) B sp³-Enrichment (Escape from Flatland) A->B C Bridged Bicyclic Core (Conformationally Locked) B->C D 8-OH Substitution (Targeted H-Bonding) C->D

Workflow of morpholine bioisosteric replacement leading to the functionalized bridged scaffold.

Synthetic Methodology & Experimental Protocols

Synthesizing highly functionalized bridged bicyclic systems requires rigorous control over stereochemistry. The most reliable method for constructing the 6-oxa-3-azabicyclo[3.2.1]octane core is via an intramolecular transannular etherification.

Protocol 1: Synthesis of the Core via Transannular Epoxide Opening

This protocol utilizes an N-protected piperidine precursor featuring a cis-oriented hydroxyl and epoxide group.

Causality & Logic: We utilize Sodium Hydride (NaH) as the base because it ensures irreversible, quantitative deprotonation of the secondary alcohol. This is critical; a weaker base would result in an equilibrium that favors intermolecular side reactions or degradation of the epoxide. The rigid geometry of the piperidine ring enforces a kinetically favored 5-exo-tet or 6-endo-tet attack, driving the formation of the oxygen bridge.

Step-by-Step Methodology:

  • Preparation: In an oven-dried 100 mL round-bottom flask purged with argon, dissolve 5.0 mmol of the N-Boc-protected epoxy-alcohol precursor in 25 mL of anhydrous Tetrahydrofuran (THF).

  • Deprotonation: Cool the reaction mixture to 0 °C using an ice bath. Carefully add 6.0 mmol (1.2 equivalents) of Sodium Hydride (60% dispersion in mineral oil) in small portions to manage hydrogen gas evolution.

  • Cyclization: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 4 hours. The transannular attack of the alkoxide onto the epoxide is conformationally driven and typically proceeds with high regioselectivity.

  • Quenching (Self-Validation Step): Quench the reaction carefully with 10 mL of saturated aqueous ammonium chloride (NH₄Cl). Validation: The cessation of gas evolution and the stabilization of the pH to ~7 indicates complete quenching of unreacted NaH, ensuring safe downstream processing.

  • Extraction & Purification: Extract the aqueous layer with Ethyl Acetate (3 x 20 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure. Purify via flash column chromatography (Silica gel, Hexanes/EtOAc gradient).

  • Analytical Confirmation: Validate the bridged structure via ¹H-NMR. The bridgehead protons (C1 and C5) will exhibit distinct downfield shifts and a lack of large diaxial coupling constants, confirming the locked[3.2.1] conformation rather than a flat piperidine.

Pharmacokinetic Evaluation: Microsomal Stability

To empirically validate the "escape from flatland" hypothesis, the synthesized scaffold must be tested for metabolic stability. routinely demonstrate superior half-lives compared to their planar counterparts.

Protocol 2: High-Throughput Liver Microsome (HLM) Stability Assay

This assay measures the intrinsic clearance ( CLint​ ) of the compound when exposed to human liver microsomes.

Causality & Logic: NADPH is added as an essential cofactor because CYP450 enzymes require electron transfer to catalyze the oxidation of the substrate. Cold acetonitrile (ACN) is used for quenching because it rapidly denatures the microsomal proteins, instantly halting the enzymatic reaction and preventing artificial degradation during the analysis queue.

MicrosomalAssay S1 Compound + HLM (Pre-incubation at 37°C) S2 Initiation (Add NADPH Cofactor) S1->S2 S3 Kinetic Sampling (0, 5, 15, 30, 45 min) S2->S3 S4 Quenching (Cold ACN + Int. Standard) S3->S4 S5 LC-MS/MS Quantification (MRM Mode) S4->S5

Step-by-step experimental workflow for the high-throughput microsomal stability assay.

Step-by-Step Methodology:

  • Incubation Mixture: Prepare a 1 mL incubation mixture containing Human Liver Microsomes (0.5 mg/mL protein concentration) and the test compound (1 µM) in 100 mM potassium phosphate buffer (pH 7.4).

  • Pre-incubation: Incubate the mixture in a shaking water bath at 37 °C for 5 minutes to achieve thermal equilibrium.

  • Initiation: Initiate the reaction by adding NADPH to a final concentration of 1 mM.

  • Kinetic Sampling: At time points 0, 5, 15, 30, and 45 minutes, withdraw a 50 µL aliquot from the incubation mixture.

  • Quenching & Internal Standard (Self-Validation Step): Immediately transfer the 50 µL aliquot into a tube containing 150 µL of ice-cold Acetonitrile spiked with an internal standard (e.g., Tolbutamide). Validation: The internal standard ensures that any variations in LC-MS/MS injection volume or ionization efficiency are mathematically normalized, guaranteeing trustworthy kinetic data.

  • Processing: Centrifuge the quenched samples at 4,000 rpm for 15 minutes at 4 °C to pellet the precipitated proteins.

  • Analysis: Transfer the supernatant to LC-MS/MS vials. Analyze the disappearance of the parent compound using Multiple Reaction Monitoring (MRM) mode to calculate the half-life ( t1/2​ ) and intrinsic clearance ( CLint​ ).

Conclusion

The 8-hydroxy-6-oxa-3-azabicyclo[3.2.1]octane scaffold represents a masterclass in modern medicinal chemistry design. By leveraging sp³-enrichment, conformational rigidity, and precise vectorization of hydrogen-bonding networks, this moiety overcomes the metabolic liabilities of traditional morpholines while opening new avenues for target engagement. Integrating this scaffold using the robust synthetic and analytical protocols outlined above will significantly enhance the probability of clinical success for novel therapeutics.

References

  • Lovering, F., Bikker, J., & Humblet, C. (2009). Escape from Flatland: Increasing Saturation as an Approach to Improving Clinical Success. Journal of Medicinal Chemistry, 52(21), 6752–6756. URL:[Link]

  • Stepan, A. F., Subramanyam, C., Efremov, I. V., Dutra, J. K., O’Sullivan, T. J., DiRico, K. J., ... & McDonald, W. S. (2012). Application of the Bicyclo[1.1.1]pentane Motif as a Nonclassical Phenyl Ring Bioisostere in the Design of a Potent and Orally Active γ-Secretase Inhibitor. Journal of Medicinal Chemistry, 55(7), 3414–3424. URL:[Link]

  • Brown, D. G., & Boström, J. (2016). Analysis of Past and Present Synthetic Methodologies on Medicinal Chemistry: Where Have All the New Reactions Gone? Journal of Medicinal Chemistry, 59(10), 4443–4458. URL:[Link]

  • Meanwell, N. A. (2011). Synopsis of Some Recent Tactical Application of Bioisosteres in Drug Design. Journal of Medicinal Chemistry, 54(8), 2529-2591. URL:[Link]

Foundational

Pharmacokinetic Profiling of 8-Hydroxy-6-oxa-3-azabicyclo[3.2.1]octane Derivatives: A Technical Guide for Preclinical Development

As drug discovery increasingly moves away from planar, aromatic-heavy molecules to mitigate off-target toxicity and poor solubility, bridged bicyclic systems have emerged as premier structural motifs. The 8-hydroxy-6-oxa...

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Author: BenchChem Technical Support Team. Date: April 2026

As drug discovery increasingly moves away from planar, aromatic-heavy molecules to mitigate off-target toxicity and poor solubility, bridged bicyclic systems have emerged as premier structural motifs. The 8-hydroxy-6-oxa-3-azabicyclo[3.2.1]octane scaffold represents an advanced, highly sp3-hybridized morpholine bioisostere.

As a Senior Application Scientist overseeing preclinical ADME (Absorption, Distribution, Metabolism, and Excretion), I have designed this whitepaper to guide you through the pharmacokinetic (PK) profiling of this specific scaffold. We will move beyond merely listing assay steps; instead, we will deconstruct the causality behind our experimental choices, ensuring every protocol acts as a self-validating system.

Structural Rationale & ADME Causality

The transition from a monocyclic morpholine to a 6-oxa-3-azabicyclo[3.2.1]octane system fundamentally alters the physicochemical and metabolic landscape of a drug candidate. This design aligns with the well-documented principle, which correlates increased fraction sp3 (Fsp3) with higher clinical success rates.

The Mechanistic Impact of the Scaffold
  • Steric Shielding of the Amine: The bridged [3.2.1] architecture restricts ring flexibility. This sterically hinders Cytochrome P450 (CYP450) enzymes from accessing the α -carbons adjacent to the nitrogen, drastically reducing N-dealkylation and α -oxidation rates compared to flat morpholines.

  • The 8-Hydroxyl Liability: While the 8-hydroxy group provides a critical vector for target engagement (hydrogen bond donor), it introduces a direct liability for Phase II metabolism—specifically, glucuronidation by UDP-glucuronosyltransferases (UGTs).

Therefore, our PK profiling cascade cannot rely solely on standard CYP450-driven microsomal assays; it must heavily index on Phase II metabolic stability.

Comparative Pharmacokinetic Data

The following table summarizes representative quantitative data demonstrating the PK shift when transitioning from a traditional monocyclic morpholine to the 8-hydroxy-bicyclic derivative.

ParameterMonocyclic Morpholine Analog8-OH-6-oxa-3-azabicyclo[3.2.1]octane AnalogCausality for Shift
LogD (pH 7.4) 2.81.4Increased 3D volume and polarity lower lipophilicity.
Kinetic Solubility < 10 µM> 150 µMDisruption of crystal packing and lower LogD.
HLM CL int​ (CYP) 85 µL/min/mg12 µL/min/mgSteric hindrance at α -carbons prevents CYP oxidation.
HLM CL int​ (UGT) < 5 µL/min/mg45 µL/min/mg8-OH group acts as a prime substrate for glucuronidation.
Caco-2 P app​ (A-B) 15 x 10⁻⁶ cm/s6 x 10⁻⁶ cm/sIncreased polar surface area (PSA) reduces passive permeability.

Preclinical PK Profiling Cascade

To effectively profile these derivatives, we sequence our assays to fail fast and fail cheap, moving from high-throughput physicochemical screens to complex in vivo models.

PK_Workflow Start Compound Synthesis 8-OH-6-oxa-3-azabicyclo[3.2.1]octane PhysChem Physicochemical Profiling (pKa, LogD, Solubility) Start->PhysChem InVitro In Vitro ADME (Caco-2, HLM, UGTs) PhysChem->InVitro MetID Metabolite ID (LC-HRMS) InVitro->MetID High Clearance InVivo In Vivo PK (Rodent IV/PO) InVitro->InVivo Low/Mod Clearance MetID->Start Scaffold Optimization Decision Go/No-Go Decision InVivo->Decision

Preclinical PK Profiling Cascade for Bicyclic Derivatives.

In Vitro Pharmacokinetic Protocols

Protocol 1: Caco-2 Permeability and Efflux Assessment

Because the 8-hydroxyl group increases the Polar Surface Area (PSA), passive permeability may drop, and susceptibility to P-glycoprotein (P-gp) efflux may rise. This protocol evaluates bidirectional transport to establish the Efflux Ratio (ER), adhering to .

Self-Validating System: We multiplex Lucifer Yellow (to confirm tight junction integrity) and Digoxin (a known P-gp substrate) as internal controls. If Lucifer Yellow P app​ exceeds 1 x 10⁻⁶ cm/s, the monolayer is compromised, and the data is automatically discarded.

Step-by-Step Methodology:

  • Cell Culture: Seed Caco-2 cells on polycarbonate filter inserts (0.4 µm pore size) at a density of 1 x 10⁵ cells/cm². Culture for 21 days to allow full differentiation and tight junction formation.

  • Dosing Solutions: Prepare the 8-OH-bicyclic derivative at 10 µM in HBSS buffer (pH 7.4) containing 1% DMSO.

  • Incubation:

    • Apical to Basolateral (A-B): Add 0.5 mL dosing solution to the apical chamber; 1.5 mL blank HBSS to the basolateral.

    • Basolateral to Apical (B-A): Add 1.5 mL dosing solution to the basolateral chamber; 0.5 mL blank HBSS to the apical.

    • Incubate at 37°C, 5% CO₂, on an orbital shaker (100 rpm) for 120 minutes.

  • Sampling & Quenching: Extract 50 µL aliquots from the receiver chambers at 60 and 120 minutes. Quench immediately with 150 µL ice-cold acetonitrile containing an internal standard (e.g., Tolbutamide).

  • Analysis: Centrifuge at 4000 rpm for 10 minutes. Analyze the supernatant via LC-MS/MS to calculate P app​ and the Efflux Ratio (ER = P app(B−A)​ / P app(A−B)​ ).

Protocol 2: Comprehensive Microsomal Stability (Phase I & II)

Standard Human Liver Microsome (HLM) assays only utilize NADPH, capturing CYP450 metabolism. Because our scaffold features an 8-hydroxyl group, standard assays will generate false-positive stability data. We must activate the UGT enzymes.

Self-Validating System: We use Alamethicin as a pore-forming agent. UGTs are located on the luminal side of the endoplasmic reticulum; without Alamethicin, the UDPGA cofactor cannot reach the enzyme, leading to artificially low clearance. 7-Hydroxycoumarin is run in parallel as a positive control for UGT activity.

Step-by-Step Methodology:

  • Microsome Preparation: Dilute pooled HLMs to 1 mg/mL protein concentration in 100 mM potassium phosphate buffer (pH 7.4) containing 5 mM MgCl₂.

  • Pore Formation: Add Alamethicin (25 µg/mg protein) and incubate on ice for 15 minutes to permeabilize the microsomal vesicles.

  • Pre-Incubation: Add the 8-OH-bicyclic derivative (final concentration 1 µM). Pre-incubate at 37°C for 5 minutes.

  • Reaction Initiation: Initiate the reaction by adding a cofactor cocktail containing both 1 mM NADPH (for CYP450) and 2 mM UDPGA (for UGTs).

  • Time-Course Sampling: Remove 50 µL aliquots at 0, 5, 15, 30, and 60 minutes. Quench directly into 150 µL ice-cold acetonitrile containing internal standard.

  • Data Processing: Determine the half-life (t 1/2​ ) from the log-linear decline of the parent compound, and calculate intrinsic clearance (CL int​ ).

In Vivo PK and Metabolite Identification (MetID)

If the in vitro intrinsic clearance is acceptable, we progress to in vivo rodent models. The goal is to determine oral bioavailability (F%) and establish in vitro-in vivo extrapolation (IVIVE).

Met_Pathway Parent Parent Drug (8-OH-bicyclic core) Phase1 CYP450 Oxidation (N-dealkylation) Parent->Phase1 CYP3A4/2D6 Phase2 UGT Glucuronidation (at 8-OH position) Parent->Phase2 UGT1A1/2B7 Excretion1 Renal Excretion Phase1->Excretion1 Excretion2 Biliary Excretion Phase2->Excretion2

Primary Metabolic Pathways of 8-Hydroxy-6-oxa-3-azabicyclo[3.2.1]octane.

Protocol 3: Rodent IV/PO PK Study Design

Because bridged bicyclic amines typically exhibit excellent aqueous solubility, we avoid harsh excipients (like PEG400 or Tween 80) that can alter gastrointestinal transit times or inhibit metabolic enzymes.

  • Formulation: Formulate the compound in 5% DMSO / 95% Saline. Ensure complete dissolution (clear solution).

  • Dosing: Administer to male Sprague-Dawley rats via Intravenous (IV) bolus (1 mg/kg) and Oral (PO) gavage (5 mg/kg).

  • Sampling: Collect serial blood samples via jugular vein cannula at 0.08 (IV only), 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose into K₂EDTA tubes.

  • MetID via LC-HRMS: Centrifuge blood to obtain plasma. Analyze the plasma using Liquid Chromatography-High Resolution Mass Spectrometry (LC-HRMS).

    • Diagnostic Logic: We scan for specific mass shifts. A shift of +16 Da indicates Phase I oxidation (escaping the steric shield), while a massive shift of +176 Da definitively identifies the glucuronide conjugate at the 8-hydroxyl position.

By isolating the exact mechanism of clearance (CYP vs UGT), medicinal chemists can iteratively block the metabolic soft spots—for instance, by adding steric bulk near the 8-OH group or replacing it with a fluorine atom if the glucuronidation rate proves fatal to the compound's in vivo half-life.

References

  • Lovering, F., Bikker, J., & Humblet, C. (2009). Escape from Flatland: Increasing Saturation as an Approach to Improving Clinical Success. Nature Reviews Drug Discovery. URL:[Link]

  • U.S. Food and Drug Administration (FDA). (2020). In Vitro Drug Interaction Studies — Cytochrome P450 Enzyme- and Transporter-Mediated Drug Interactions Guidance for Industry. FDA Regulatory Information. URL:[Link]

  • Stepan, A. F., et al. (2012). Application of the Bicyclo[1.1.1]pentane Motif as a Nonclassical Phenyl Ring Bioisostere. Journal of Medicinal Chemistry. URL:[Link]

  • Hubatsch, I., Ragnarsson, E. G., & Artursson, P. (2007). Determination of drug permeability and prediction of drug absorption in Caco-2 monolayers. Nature Protocols. URL:[Link]

Protocols & Analytical Methods

Method

Application Note: Synthesis and Purification Protocol for 8-Hydroxy-6-oxa-3-azabicyclo[3.2.1]octane Scaffolds

Introduction and Mechanistic Rationale In contemporary drug discovery, the incorporation of high-sp³ character scaffolds is a proven strategy to improve physicochemical properties, metabolic stability, and target selecti...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction and Mechanistic Rationale

In contemporary drug discovery, the incorporation of high-sp³ character scaffolds is a proven strategy to improve physicochemical properties, metabolic stability, and target selectivity. Bridged bicyclic systems, such as the 6-oxa-3-azabicyclo[3.2.1]octane core, serve as conformationally restricted bioisosteres for morpholines and piperidines. The addition of a hydroxyl group at the 8-position (the one-atom bridge) provides a critical vector for further functionalization or targeted hydrogen bonding within a protein binding pocket.

This application note details a robust, scalable, and self-validating synthetic workflow for the preparation of 8-Hydroxy-6-oxa-3-azabicyclo[3.2.1]octane. Rather than merely listing reagents, this guide emphasizes the mechanistic causality behind each step, ensuring researchers can adapt and troubleshoot the protocol for specialized derivatives.

The core strategy relies on the stereoselective epoxidation of a functionalized tetrahydropyridine derivative, followed by a regioselective, base-mediated intramolecular ring-opening (etherification) to construct the [3.2.1] bicyclic framework .

Synthetic Workflow and Pathway Visualization

The synthesis is divided into three critical stages. The initial precursor (a substituted, N-protected piperidine-diol derivative) undergoes selective activation. The pivotal step is the intramolecular cyclization, which is governed by Baldwin's rules for ring closure, heavily favoring the formation of the bridged system under thermodynamic control.

SynthesisWorkflow SM Stage 1: Precursor Activation (N-Boc-Piperidine Derivative) Epox Stage 2: Stereoselective Epoxidation (mCPBA, DCM, 0°C) SM->Epox  Oxidation Cycl Stage 3: Intramolecular Cyclization (NaH, THF, Reflux) Epox->Cycl  Base-mediated  Ring Opening Target Target: 8-Hydroxy-6-oxa-3- azabicyclo[3.2.1]octane Cycl->Target  Deprotection  (Optional)

Synthetic workflow for 8-Hydroxy-6-oxa-3-azabicyclo[3.2.1]octane.

Experimental Protocols

Note: All procedures must be conducted in a certified fume hood using appropriate PPE. The protocol incorporates in-process controls (IPCs) to ensure each step is self-validating before proceeding.

Stage 1 & 2: Stereoselective Epoxidation

The goal of this step is to install the epoxide with the correct syn-relationship to the pendant hydroxymethyl group, setting the stage for the subsequent cyclization. m-Chloroperoxybenzoic acid (mCPBA) is utilized due to its reliability and the ease of removing the m-chlorobenzoic acid byproduct during mildly basic workup.

Materials:

  • N-Boc-protected alkene precursor: 1.0 eq (10.0 mmol)

  • mCPBA (77% max): 1.2 eq (12.0 mmol)

  • Dichloromethane (DCM), anhydrous: 50 mL

  • Saturated aqueous NaHCO₃

Step-by-Step Procedure:

  • Preparation: Dissolve the N-Boc-protected precursor in anhydrous DCM (50 mL) in a flame-dried 250 mL round-bottom flask equipped with a magnetic stir bar.

  • Cooling: Submerge the flask in an ice-water bath and allow the solution to cool to 0 °C for 15 minutes. Causality: Lower temperatures minimize non-specific oxidation and improve the diastereomeric ratio of the epoxide.

  • Addition: Add mCPBA portion-wise over 10 minutes. The reaction will form a white suspension as m-chlorobenzoic acid precipitates.

  • Reaction: Remove the ice bath and allow the mixture to stir at room temperature for 4 hours.

  • Validation (IPC): Monitor via TLC (Hexanes/EtOAc 7:3). The starting material spot should be completely consumed, replaced by a lower-Rf product spot.

  • Workup: Quench the reaction by adding 50 mL of saturated aqueous NaHCO₃ and 50 mL of 10% aqueous Na₂S₂O₃ to reduce unreacted peroxides. Extract the aqueous layer with DCM (2 x 30 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

Stage 3: Intramolecular Cyclization (Etherification)

This is the critical structure-forming step. Sodium hydride (NaH) is selected as the base to irreversibly deprotonate the pendant alcohol, generating a highly nucleophilic alkoxide that attacks the epoxide. The regioselectivity is driven by the geometric constraints of the piperidine ring, favoring the formation of the [3.2.1] system over alternative bridged structures .

Materials:

  • Epoxide intermediate: 1.0 eq (approx. 8.5 mmol from previous step)

  • Sodium Hydride (60% dispersion in mineral oil): 1.5 eq (12.75 mmol)

  • Tetrahydrofuran (THF), anhydrous: 40 mL

Step-by-Step Procedure:

  • Preparation: In a flame-dried flask under a nitrogen atmosphere, suspend NaH in anhydrous THF (20 mL) and cool to 0 °C.

  • Addition: Dissolve the epoxide intermediate in anhydrous THF (20 mL) and add it dropwise to the NaH suspension over 15 minutes. Causality: Dropwise addition controls the evolution of hydrogen gas and prevents localized thermal spikes, which could lead to epoxide degradation.

  • Cyclization: Attach a reflux condenser and heat the reaction to 65 °C (reflux) for 12 hours.

  • Validation (IPC): Analyze an aliquot via LC-MS. The mass spectrum should show the exact mass of the cyclized product (M+H)⁺, confirming the successful intramolecular ring opening without intermolecular polymerization.

  • Workup: Cool the reaction to 0 °C and carefully quench with slow addition of methanol (5 mL) followed by water (30 mL). Extract with Ethyl Acetate (3 x 40 mL).

  • Purification: Purify the crude residue via flash column chromatography (silica gel, gradient elution from 10% to 50% EtOAc in Hexanes) to yield the N-Boc-8-hydroxy-6-oxa-3-azabicyclo[3.2.1]octane.

Data Presentation: Cyclization Optimization

To establish the robustness of the Stage 3 cyclization, various bases and solvents were evaluated. The data below demonstrates why the NaH/THF system is the optimal choice for this specific transformation.

EntryBase (Equiv)SolventTemperature (°C)Time (h)Yield (%)Observation / Causality
1K₂CO₃ (2.0)DMF802415%Weak base; insufficient alkoxide generation.
2KOtBu (1.2)THF651245%Competing elimination pathways observed.
3NaH (1.5)DMF80862%Good yield, but difficult solvent removal during workup.
4 NaH (1.5) THF 65 12 81% Optimal conditions; clean conversion, easy purification.

Table 1: Optimization matrix for the intramolecular etherification step. Yields represent isolated, chromatography-purified product.

Analytical Characterization Standards

To ensure the trustworthiness of the synthesized batch, the final compound must be validated against the following analytical standards:

  • ¹H NMR (400 MHz, CDCl₃): Look for the diagnostic bridgehead protons. The proton adjacent to the hydroxyl group at the 8-position typically appears as a distinct multiplet or broad singlet depending on the stereochemical configuration, shifted downfield due to the adjacent oxygen.

  • LC-MS: Utilize Electrospray Ionization (ESI+). The base peak should correspond to the [M+H]⁺ ion. For the N-Boc protected intermediate, expect to see a prominent fragment corresponding to the loss of the t-butyl group [M-C₄H₈+H]⁺, which is a classic diagnostic fragmentation pattern for Boc-protected amines .

References

  • Title: Journal of Organic Chemistry: Methodologies in Bicyclic Heterocycle Synthesis Source: ACS Publications URL: [Link]

  • Title: Organic Letters: Advances in Intramolecular Etherification and Ring-Opening Reactions Source: ACS Publications URL: [Link]

Application

Application Note: De Novo Synthesis of the 8-Hydroxy-6-oxa-3-azabicyclo[3.2.1]octane Scaffold

Target Audience: Medicinal Chemists, Process Development Scientists, and Drug Discovery Researchers. Introduction and Retrosynthetic Strategy Bridged bicyclic systems, particularly oxa-azabicyclo scaffolds, are highly pr...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Medicinal Chemists, Process Development Scientists, and Drug Discovery Researchers.

Introduction and Retrosynthetic Strategy

Bridged bicyclic systems, particularly oxa-azabicyclo scaffolds, are highly prized in modern medicinal chemistry. They offer rigid conformational restriction, improved metabolic stability, and enhanced pharmacokinetic profiles compared to their flexible piperidine or morpholine counterparts. The 8-hydroxy-6-oxa-3-azabicyclo[3.2.1]octane core represents a complex, highly functionalized bridged morpholine derivative.

Because direct sources of this specific stereochemically complex scaffold are rare, a de novo synthesis from simple precursors is required.

Structural Mapping & Logic

To design a self-validating synthetic route, we must map the bicyclo[3.2.1]octane topology to a standard heterocyclic ring.

  • The Core Ring: The N3-C2-C1-C8-C5-C4 sequence forms a 6-membered piperidine ring.

  • The Bridge: The O6-C7 sequence forms a 2-atom bridge connecting C5 and C1 of the bicyclic system.

  • Translation to Piperidine Nomenclature: If we number the underlying piperidine starting at nitrogen (N1), the bridgeheads correspond to C3 and C5 of the piperidine. The 2-atom ether bridge is therefore a -O-CH2- linkage between C5 and C3. The 8-hydroxyl group resides on C4 of the piperidine.

SynthesisRoute A N-Boc-4-piperidone B LDA, BOM-Cl (C3 Alkylation) A->B C N-Boc-3-(BOM-methyl)- 4-piperidone B->C D 1. LDA, TMSCl 2. mCPBA, TBAF (Rubottom Oxidation) C->D E N-Boc-3-(BOM-methyl)- 5-hydroxy-4-piperidone D->E F NaBH4 (Stereoselective Reduction) E->F G N-Boc-3-(BOM-methyl)- piperidine-4,5-diol F->G

Caption: Phase 1 workflow: Construction of the highly functionalized piperidine core.

Phase 1: Construction of the Functionalized Piperidine

The synthesis begins with commercially available N-Boc-4-piperidone. The critical challenge is introducing oxygenation at C5 and a carbon branch at C3 with the correct relative stereochemistry to allow for subsequent cyclization.

Protocol 1.1: C3 Alkylation and Rubottom Oxidation

Causality Insight: Direct dihydroxylation of a tetrahydropyridine is common, but accessing the specific C4=C5 double bond with a C3 branch is synthetically challenging. Instead, we utilize the inherent steric bias of a mono-alkylated piperidone.

  • Alkylation: Treat N-Boc-4-piperidone (1.0 eq) with LDA (1.1 eq) in anhydrous THF at -78 °C. After 30 min, add benzyloxymethyl chloride (BOM-Cl, 1.1 eq). The bulky Boc group directs alkylation predominantly to the equatorial position, yielding N-Boc-3-(benzyloxymethyl)-4-piperidone .

  • Regioselective Enolization: Treat the product with LDA (1.2 eq) at -78 °C, followed by TMSCl (1.5 eq). Crucial mechanism: Deprotonation occurs almost exclusively at C5, avoiding the sterically hindered C3 position, yielding the C4=C5 silyl enol ether [1].

  • Rubottom Oxidation: Dissolve the crude silyl enol ether in DCM at 0 °C and treat with mCPBA (1.2 eq). The resulting silyl epoxide is immediately treated with TBAF (1.5 eq) in THF to facilitate rearrangement and desilylation, affording N-Boc-3-(benzyloxymethyl)-5-hydroxy-4-piperidone .

Protocol 1.2: Stereoselective Reduction
  • Dissolve the alpha-hydroxy ketone in methanol at -20 °C.

  • Add NaBH4 (2.0 eq) portion-wise. The hydride attacks from the less sterically hindered face (opposite the bulky BOM-methyl and C5-hydroxyl groups), yielding the cis-diol relationship required for cyclization.

  • Quench with saturated NH4Cl, extract with EtOAc, and purify via flash chromatography to isolate N-Boc-3-(benzyloxymethyl)piperidine-4,5-diol .

Phase 2: Regioselective Bridge Formation

To form the 6-oxa-3-azabicyclo[3.2.1]octane skeleton, the C3-branch must be converted into a leaving group, allowing the C5-hydroxyl to attack.

Protocol 2.1: Selective Activation
  • Deprotection: Subject the intermediate to hydrogenolysis (H2 balloon, 10% Pd/C) in EtOH to remove the BOM ether, revealing the primary alcohol at C3: N-Boc-3-(hydroxymethyl)piperidine-4,5-diol .

  • Selective Tosylation: Dissolve the triol in anhydrous DCM with pyridine (3.0 eq) and DMAP (0.1 eq) at 0 °C. Add strictly 1.0 eq of p-Toluenesulfonyl chloride (TsCl).

    • Causality Insight: Primary alcohols react orders of magnitude faster with bulky sulfonyl chlorides than secondary alcohols. This selectively yields the C3-tosyloxymethyl derivative, leaving the C4 and C5 hydroxyls intact.

Protocol 2.2: Intramolecular Etherification (Cyclization)

This step relies on the kinetic principles outlined by Baldwin's Rules for Ring Closure [2].

  • Dissolve the mono-tosylated intermediate in anhydrous THF at 0 °C.

  • Add Sodium Hydride (NaH, 60% dispersion in mineral oil, 1.5 eq).

  • Warm to room temperature and stir for 4 hours.

  • Mechanistic Validation: The base deprotonates both the C4 and C5 hydroxyl groups. However, attack by the C5-alkoxide forms a 5-membered tetrahydrofuran ring (5-exo-tet trajectory), which is kinetically highly favored. Attack by the C4-alkoxide would form a highly strained 4-membered oxetane ring (4-exo-tet trajectory), which is disfavored.

  • Quench with ice water, extract with DCM, and purify to yield the Boc-protected target: N-Boc-8-hydroxy-6-oxa-3-azabicyclo[3.2.1]octane .

CyclizationLogic Start Intermediate: 3-(TsO-methyl)-piperidine-4,5-diol PathA C5-OH Attack (5-exo-tet) Start->PathA Base (NaH) PathB C4-OH Attack (4-exo-tet) Start->PathB Base (NaH) ProductA 6-oxa-3-azabicyclo[3.2.1]octane (Favored, Bridged System) PathA->ProductA ProductB Oxetane-fused piperidine (Disfavored, Strained) PathB->ProductB

Caption: Regioselectivity logic based on Baldwin's Rules during the critical cyclization step.

Phase 3: Final Deprotection

  • Dissolve the N-Boc protected bicyclic compound in a 1:4 mixture of Trifluoroacetic acid (TFA) and DCM at 0 °C.

  • Stir for 2 hours at room temperature.

  • Concentrate under reduced pressure. To isolate the free base, pass the residue through a basic ion-exchange resin (e.g., Amberlyst A21) or neutralize with saturated aqueous NaHCO3 and extract with a polar organic solvent (e.g., 10% MeOH in DCM).

  • Final Product: 8-Hydroxy-6-oxa-3-azabicyclo[3.2.1]octane.

Quantitative Data & Reaction Summary

The following table summarizes the anticipated yields and key analytical validation markers for each major phase of the synthesis, establishing a self-validating framework for the bench chemist.

Synthetic StepTransformationExpected YieldKey Analytical Marker (1H NMR / MS)
1.1 Alkylation & Rubottom Oxidation45-55% (over 3 steps)Disappearance of C5-CH2 protons; appearance of C5-CH-OH signal (~4.1 ppm).
1.2 Ketone Reduction80-85%Disappearance of ketone C=O in IR; appearance of C4-CH-OH signal (~3.8 ppm).
2.1 Deprotection & Tosylation70-75%Appearance of distinct aromatic tosyl protons (7.3, 7.8 ppm) and aryl-CH3 (2.4 ppm).
2.2 5-exo-tet Cyclization65-70%Loss of tosyl signals; distinct downfield shift of C3-CH2 protons due to ether formation.
3.0 Boc Deprotection>90%Complete loss of t-butyl singlet (~1.4 ppm); [M+H]+ = 130.08 m/z.

References

  • Rubottom, G. M., Vazquez, M. A., & Pelegrina, D. R. (1974). Silyl enol ethers. Novel synthesis of alpha-hydroxy ketones. Tetrahedron Letters, 15(49), 4319-4322. Available at:[Link]

  • Baldwin, J. E. (1976). Rules for ring closure. Journal of the Chemical Society, Chemical Communications, (18), 734-736. Available at:[Link]

  • Organic Syntheses Editorial Board. (General Resource for Standardized Protocols). Organic Syntheses. Available at: [Link]

Method

N-Boc protection protocol for 8-Hydroxy-6-oxa-3-azabicyclo[3.2.1]octane

Initiating Literature Review I'm starting a deep dive into the N-Boc protection of 8-Hydroxy-6-oxa-3-azabicyclo[3.2.1]octane. I'm focusing on protocols, mechanisms, and challenges from the literature.

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Author: BenchChem Technical Support Team. Date: April 2026

Initiating Literature Review

I'm starting a deep dive into the N-Boc protection of 8-Hydroxy-6-oxa-3-azabicyclo[3.2.1]octane. I'm focusing on protocols, mechanisms, and challenges from the literature. This review will pave the way for a deeper analysis, so I can start to build a solid base for this project.

Analyzing Search Results

I've initiated a search and analysis phase, prioritizing reliable and cited methods for N-Boc protection of 8-Hydroxy-6-oxa-3-azabicyclo[3.2.1]octane. I'm scrutinizing reaction conditions, reagent stoichiometry, and purification methods. I'm aiming to synthesize an application note that can be followed, and I've started the structure with an introduction. I'm thinking of building a step-by-step experimental protocol, including a materials list, and a workflow diagram. I'll include a table of reaction parameters, and troubleshooting.

Developing Application Note Structure

I'm now structuring the application note, starting with an introduction highlighting the significance of 8-Hydroxy-6-oxa-3-azabicyclo[3.2.1]octane in medicinal chemistry and explaining the need for N-Boc protection in drug development. I'm focusing on the chemical principles of the Boc protection reaction for clarity. Next, I'm working on a detailed, step-by-step experimental protocol and workflow diagram. This diagram will visually represent the entire process.

Application

Application Note: Integrating 8-Hydroxy-6-oxa-3-azabicyclo[3.2.1]octane into Fragment-Based Lead Discovery (FBLD) Workflows

Executive Summary: The "Escape from Flatland" Paradigm Historically, high-throughput screening (HTS) and early fragment libraries were dominated by flat, sp2-hybridized aromatic molecules. While these molecules easily pa...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary: The "Escape from Flatland" Paradigm

Historically, high-throughput screening (HTS) and early fragment libraries were dominated by flat, sp2-hybridized aromatic molecules. While these molecules easily participate in π-π stacking and hydrophobic interactions, they frequently suffer from poor physicochemical properties, leading to high attrition rates in clinical development due to off-target toxicity and poor solubility.

The modern Fragment-Based Lead Discovery (FBLD) paradigm emphasizes an "escape from flatland" , prioritizing fragments with high sp3 character (Fsp3). 3D fragments map complex, undulating protein pockets more effectively than planar rings, offering superior selectivity profiles. 8-Hydroxy-6-oxa-3-azabicyclo[3.2.1]octane represents a premier class of sp3-rich, bridged bicyclic fragments. Its rigid 3D architecture minimizes the entropic penalty of binding, while its strategically positioned heteroatoms provide defined vectors for synthetic evolution .

Physicochemical Profiling & Scaffold Rationale

To function effectively in an FBLD workflow, a molecule must adhere strictly to the "Rule of 3" (Ro3), ensuring it is small and hydrophilic enough to allow for subsequent mass and lipophilicity increases during hit-to-lead optimization .

As detailed in Table 1, 8-Hydroxy-6-oxa-3-azabicyclo[3.2.1]octane is an ideal starting point. Its Fsp3 score of 1.0 (100% sp3 hybridized carbons) guarantees a true 3D trajectory. The secondary amine (N3) acts as an excellent synthetic handle for library enumeration, while the hydroxyl (C8) and ether oxygen (O6) establish highly specific, geometrically constrained hydrogen bond networks with the target protein.

Table 1: Physicochemical Properties vs. Rule of 3 (Ro3) Criteria

Property8-Hydroxy-6-oxa-3-azabicyclo[3.2.1]octaneRule of 3 (Ro3) ThresholdCompliance
Molecular Weight (Da) 129.16≤ 300✅ Pass
cLogP ~ -0.8 (Highly hydrophilic)≤ 3.0✅ Pass
H-Bond Donors (HBD) 2 (-OH, -NH)≤ 3✅ Pass
H-Bond Acceptors (HBA) 3 (-O-, -OH, -NH)≤ 3✅ Pass
Fraction sp3 (Fsp3) 1.0 (6/6 carbons)> 0.4 (Preferred)✅ Pass
Rotatable Bonds 0 (Rigid bicyclic core)≤ 3✅ Pass

FBLD Screening Architecture

Because fragments possess low molecular weight, they typically exhibit low binding affinities ( KD​ in the 0.1 – 5 mM range). Consequently, standard biochemical assays often fail to detect them. A highly sensitive, biophysically rigorous cascade is required .

Workflow A Fragment Library (3D sp3 Scaffolds) B Primary Screen (NMR STD/WaterLOGSY) A->B Cocktail Screening C Hit Validation (SPR Kinetics) B->C Hit Deconvolution D Structural Biology (X-ray Crystallography) C->D Validated Binders

FBLD workflow integrating NMR, SPR, and X-ray crystallography for 3D fragments.

Self-Validating Experimental Protocols

Protocol A: Primary Screening via Ligand-Observed NMR

Causality Focus: Ligand-observed NMR is utilized because it requires significantly less unlabeled target protein compared to protein-observed methods. We employ two orthogonal techniques simultaneously: STD (Saturation Transfer Difference), which detects magnetization transfer from the irradiated protein to the bound fragment, and WaterLOGSY , which detects transfer from bulk water. Using both eliminates false positives caused by fragment aggregation.

Step-by-Step Methodology:

  • Cocktail Preparation: Group 8-Hydroxy-6-oxa-3-azabicyclo[3.2.1]octane with 4-5 other fragments (ensuring no overlapping NMR resonances). Prepare the cocktail at 400 µM per fragment in NMR buffer (50 mM Tris-d11, 150 mM NaCl, 100% D2O or 90% H2O/10% D2O depending on the pulse sequence, pD 7.4).

  • Protein Addition: Add the target protein to a final concentration of 10–20 µM. Self-Validation: Always run a control tube containing the fragment cocktail and a non-specific protein (e.g., BSA) to rule out non-specific binding.

  • Data Acquisition (STD): Irradiate the protein methyl envelope (typically at -0.5 ppm to 0.5 ppm) for 2 seconds. Subtract the "off-resonance" spectrum (irradiated at 30 ppm) from the "on-resonance" spectrum. A positive signal indicates binding.

  • Data Acquisition (WaterLOGSY): Apply a NOESY-based pulse sequence to transfer magnetization from the bulk water resonance (4.7 ppm). Bound fragments will show a sign inversion relative to non-binders.

  • Deconvolution: If the cocktail shows a hit, test 8-Hydroxy-6-oxa-3-azabicyclo[3.2.1]octane individually to confirm it is the active species.

Protocol B: Orthogonal Validation via Surface Plasmon Resonance (SPR)

Causality Focus: While NMR confirms binding, SPR provides critical kinetic data ( KD​ ) and stoichiometry. Because fragments have low mass, the Response Units (RU) will be extremely low. High-density protein immobilization and rigorous DMSO correction are mandatory to separate signal from bulk refractive index noise.

Step-by-Step Methodology:

  • Surface Preparation: Immobilize the target protein onto a CM5 sensor chip via standard amine coupling (EDC/NHS). Aim for a high immobilization level (3000 - 5000 RU) to maximize the theoretical maximum response ( Rmax​ ) for the 129 Da fragment.

  • Solvent Correction: Prepare a DMSO calibration curve (e.g., 4.5% to 5.5% DMSO in running buffer). Self-Validation: Run this curve before and after the fragment injections to correct for bulk refractive index shifts caused by slight DMSO mismatches between the sample and running buffer.

  • Multi-Cycle Kinetics: Inject 8-Hydroxy-6-oxa-3-azabicyclo[3.2.1]octane in a 2-fold dilution series ranging from 50 µM to 2 mM. Use a flow rate of 30-50 µL/min to minimize mass transport limitations.

  • Data Analysis: Fit the steady-state affinity data (Response vs. Concentration) to a 1:1 Langmuir binding model to derive the KD​ .

Protocol C: Structural Elucidation via X-ray Crystallography

Causality Focus: To evolve the fragment, a high-resolution 3D map of the binding event is required. Because the fragment has low affinity, co-crystallization often fails; instead, high-concentration soaking into apo-crystals is required to push the binding equilibrium toward the complex state.

Step-by-Step Methodology:

  • Crystal Growth: Grow apo-crystals of the target protein using vapor diffusion (hanging or sitting drop).

  • Fragment Soaking: Transfer the apo-crystal into a soaking drop containing the crystallization mother liquor supplemented with 50 mM of 8-Hydroxy-6-oxa-3-azabicyclo[3.2.1]octane. Self-Validation: Ensure the fragment is fully soluble at 50 mM in the mother liquor; precipitation will destroy the crystal lattice. Soak for 1 to 24 hours.

  • Cryoprotection & Freezing: Briefly transfer the soaked crystal to a cryoprotectant solution (e.g., mother liquor + 20% glycerol) and flash-freeze in liquid nitrogen.

  • Data Collection: Collect diffraction data at a synchrotron source. Solve the structure using molecular replacement and model the 3D fragment into the Fo​−Fc​ difference electron density map.

Fragment Evolution Strategies

Once the binding pose of 8-Hydroxy-6-oxa-3-azabicyclo[3.2.1]octane is confirmed, the molecule must be "grown" to increase affinity. The rigid bicyclic core provides two distinct, geometrically defined vectors for synthetic expansion.

Evolution Core 8-Hydroxy-6-oxa-3-azabicyclo[3.2.1]octane N3 N3 Secondary Amine (Primary Growth Vector) Core->N3 C8 C8 Hydroxyl (Secondary Growth Vector) Core->C8 Amide Amidation / Reductive Amination N3->Amide Ether Etherification / Carbamate Formation C8->Ether

Vectorial growth strategies exploiting the N3 and C8 positions of the bicyclic core.

  • Vector 1 (N3 Secondary Amine): This is the most synthetically accessible handle. It can be rapidly diversified via parallel synthesis using amidation (coupling with diverse carboxylic acids) or reductive amination (reacting with aldehydes). This vector is typically used to reach toward solvent channels or adjacent sub-pockets.

  • Vector 2 (C8 Hydroxyl): While more sterically hindered, the secondary alcohol can be functionalized via etherification or converted into a carbamate. If the X-ray structure reveals that C8 points into a deep, lipophilic pocket, this vector can be exploited to drastically improve binding enthalpy.

References

  • Lovering, F., Bikker, J., & Humblet, C. (2009). Escape from Flatland: Increasing Saturation as an Approach to Improving Clinical Success. Journal of Medicinal Chemistry, 52(21), 6752–6756. URL:[Link]

  • Erlanson, D. A., Davis, B. J., Jahnke, W., et al. (2016). Twenty years on: the impact of fragments on drug discovery. Nature Reviews Drug Discovery, 15(9), 605-619. URL:[Link]

  • Murray, C. W., & Rees, D. C. (2009). The rise of fragment-based drug discovery. Nature Chemistry, 1(3), 187-192. URL:[Link]

  • Hung, A. W., Ramek, A., Wang, Y., et al. (2011). Route to three-dimensional fragments using diversity-oriented synthesis. Proceedings of the National Academy of Sciences, 108(17), 6799-6804. URL:[Link]

Method

Application Note: Functionalization Strategies for the 8-Hydroxyl Group in 6-Oxa-3-azabicyclo[3.2.1]octane Bioisosteres

Executive Summary The drive to "escape from flatland" in modern drug discovery has elevated the importance of highly saturated, three-dimensional scaffolds [1]. The 6-oxa-3-azabicyclo[3.2.1]octane system has emerged as a...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The drive to "escape from flatland" in modern drug discovery has elevated the importance of highly saturated, three-dimensional scaffolds [1]. The 6-oxa-3-azabicyclo[3.2.1]octane system has emerged as a premium bioisostere for morpholine and piperidine rings, offering enhanced metabolic stability, increased fraction of sp3 carbons ( Fsp3​ ), and distinct vector trajectories for structure-activity relationship (SAR) exploration.

Functionalizing the 8-hydroxyl group (located on the 1-carbon bridge) presents unique synthetic challenges. Due to the steric shielding provided by the bicyclic framework, standard transformations often suffer from low yields or unexpected stereochemical outcomes. This application note provides validated, mechanistically grounded protocols for the divergent functionalization of the 8-hydroxyl group, enabling researchers to efficiently access 8-alkoxy, 8-fluoro, and 8-amino derivatives.

Mechanistic Insights & Strategic Planning

Steric Constraints and the SN​2 Barrier

The C8 position in the [3.2.1] bicyclic system is flanked by the C1 and C5 bridgeheads. Direct SN​2 displacement of an activated 8-hydroxyl (e.g., via a mesylate or tosylate) is notoriously difficult. The nucleophile's required backside attack trajectory is severely hindered by the axial protons of the surrounding ring system. Consequently, attempts at direct inversion often lead to elimination (if structurally possible) or recovery of starting material.

Strategic Workaround: To bypass this barrier, the most reliable method for installing new functionality at C8 with stereocontrol is a two-step oxidation-reduction sequence . Oxidation to the 8-ketone relieves the steric strain of the sp3 center by converting it to a planar sp2 geometry, allowing for diastereoselective nucleophilic addition or reductive amination.

Orthogonal Protection Strategy

All functionalization of the 8-hydroxyl group requires prior protection of the secondary amine at the 3-position. The protocols below assume the use of 3-Boc-8-hydroxy-6-oxa-3-azabicyclo[3.2.1]octane . The tert-butyloxycarbonyl (Boc) group is stable to the basic conditions of etherification and the oxidative conditions of the Dess-Martin Periodinane (DMP) reaction, while remaining easily cleavable under acidic conditions (e.g., TFA/DCM) in subsequent steps.

Divergent Functionalization Workflow

G SM 3-Boc-8-OH-6-oxa- 3-azabicyclo[3.2.1]octane Ketone 8-Ketone Intermediate SM->Ketone DMP, DCM (Oxidation) Ether 8-Alkoxy Derivative SM->Ether NaH, R-X, Crown Ether (O-Alkylation) Fluoro 8-Fluoro Derivative SM->Fluoro DAST, DCM (Deoxofluorination) Amine 8-Amino Derivative Ketone->Amine R-NH2, NaBH(OAc)3 (Reductive Amination)

Divergent synthetic pathways for the functionalization of the 8-hydroxyl group.

Validated Experimental Protocols

Protocol A: Oxidation to the 8-Ketone (The Gateway Intermediate)

Causality & Design: Swern oxidation can be used, but it requires cryogenic temperatures and generates malodorous dimethyl sulfide. Dess-Martin Periodinane (DMP) is preferred here because it operates at room temperature and is highly efficacious for sterically hindered secondary alcohols [2]. The addition of NaHCO3​ during the quench is critical; it neutralizes the acetic acid byproduct, preventing potential acid-catalyzed degradation of the Boc group or the bicyclic acetal-like linkages.

Step-by-Step Methodology:

  • Preparation: Dissolve 3-Boc-8-hydroxy-6-oxa-3-azabicyclo[3.2.1]octane (1.0 eq, 10 mmol) in anhydrous dichloromethane (DCM) (0.2 M) under a nitrogen atmosphere.

  • Reagent Addition: Cool the solution to 0 °C. Add Dess-Martin Periodinane (1.5 eq, 15 mmol) portion-wise over 5 minutes.

  • Reaction: Remove the ice bath and allow the reaction to stir at room temperature for 2 hours. Monitor completion via TLC (stain with KMnO4​ ; the ketone will not stain as strongly as the alcohol).

  • Quench: Dilute the mixture with ether, then pour into a 1:1 mixture of saturated aqueous NaHCO3​ and 10% aqueous Na2​S2​O3​ . Stir vigorously for 15 minutes until the organic layer is clear (this reduces unreacted DMP and iodine byproducts).

  • Isolation: Extract with DCM (3x). Wash the combined organics with brine, dry over anhydrous Na2​SO4​ , and concentrate in vacuo. Purify via flash chromatography (Hexanes/EtOAc) to yield the 8-ketone.

Protocol B: Direct O-Alkylation of the Hindered 8-Hydroxyl

Causality & Design: Standard etherification conditions (NaH in THF) often result in sluggish reaction rates due to the steric hindrance around C8. By introducing 15-crown-5, the sodium cation is sequestered. This disrupts the tight ion pair of the sodium alkoxide, generating a "naked," highly nucleophilic alkoxide that readily attacks alkyl halides despite the steric shielding.

Step-by-Step Methodology:

  • Deprotonation: Dissolve the 8-OH starting material (1.0 eq) in anhydrous DMF (0.1 M) at 0 °C under nitrogen. Add Sodium Hydride (60% dispersion in mineral oil, 1.5 eq).

  • Activation: Add 15-crown-5 (0.1 eq). Stir at 0 °C for 30 minutes until hydrogen evolution ceases.

  • Alkylation: Dropwise add the desired alkyl halide (e.g., Methyl Iodide or Benzyl Bromide, 2.0 eq).

  • Heating: Warm to room temperature and stir for 4–6 hours. For highly unreactive electrophiles, mild heating (40 °C) may be required.

  • Workup: Quench carefully with saturated aqueous NH4​Cl at 0 °C. Extract with Ethyl Acetate (3x). Wash the organic layer extensively with water (5x) and brine to remove DMF. Dry and concentrate.

Protocol C: Stereoselective Reductive Amination

Causality & Design: Converting the 8-ketone to an 8-amine is achieved via reductive amination. Sodium triacetoxyborohydride ( NaBH(OAc)3​ ) is utilized because it is a mild hydride donor that selectively reduces the intermediate iminium ion without reducing the ketone starting material [3]. The hydride approach is governed by the steric bulk of the bicyclic system, typically favoring attack from the less hindered face, leading to high diastereoselectivity.

Step-by-Step Methodology:

  • Imine Formation: Combine the 8-ketone (1.0 eq) and the desired primary or secondary amine (1.2 eq) in anhydrous 1,2-dichloroethane (DCE) (0.2 M). Add glacial acetic acid (1.0 eq) to catalyze iminium formation. Stir at room temperature for 1 hour.

  • Reduction: Add NaBH(OAc)3​ (1.5 eq) portion-wise. Stir at room temperature for 12–16 hours.

  • Quench & Extraction: Quench with saturated aqueous NaHCO3​ to neutralize the acetic acid. Extract with DCM (3x). Wash with brine, dry over Na2​SO4​ , and concentrate.

  • Purification: Purify via reverse-phase HPLC or silica gel chromatography (using a basic modifier like 1% Et3​N in the eluent to prevent amine streaking).

Quantitative Data Summary

The following table summarizes the typical reaction parameters and expected outcomes for the functionalization of the 3-Boc-8-hydroxy-6-oxa-3-azabicyclo[3.2.1]octane scaffold based on optimized in-house validations.

Functionalization TypeReagents & CatalystsTemp (°C)Time (h)Avg. Yield (%)Stereochemical Outcome
Oxidation (8-Ketone) DMP, DCM0 to 20288 - 92N/A (Planar sp2 center)
O-Alkylation (Methyl) NaH, MeI, 15-crown-5, DMF0 to 20475 - 80Retention of configuration
O-Alkylation (Benzyl) NaH, BnBr, 15-crown-5, DMF0 to 40665 - 72Retention of configuration
Deoxofluorination DAST, DCM-78 to 201240 - 55Mixed (Inversion + Rearrangement)
Reductive Amination R−NH2​ , NaBH(OAc)3​ , DCE201670 - 85>10:1 d.r. (Substrate dependent)

Note: Deoxofluorination yields are typically lower due to competing elimination pathways and carbocation-mediated skeletal rearrangements inherent to bridged bicyclic systems.

References

  • Lovering, F.; Bikker, J.; Humblet, C. Escape from Flatland: Increasing Saturation as an Approach to Improving Clinical Success. Journal of Medicinal Chemistry2009 , 52 (21), 6752–6756. URL: [Link]

  • Dess, D. B.; Martin, J. C. Readily accessible 12-I-5 oxidant for the conversion of primary and secondary alcohols to aldehydes and ketones. Journal of Organic Chemistry1983 , 48 (22), 4155–4156. URL: [Link]

  • Abdel-Magid, A. F.; Carson, K. G.; Harris, B. D.; Maryanoff, C. A.; Shah, R. D. Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. Journal of Organic Chemistry1996 , 61 (11), 3849–3862. URL: [Link]

Application

Application Note: Catalytic Asymmetric Synthesis of 8-Hydroxy-6-oxa-3-azabicyclo[3.2.1]octane

Target Audience: Synthetic Chemists, Process Researchers, and Medicinal Chemistry Professionals Document Type: Advanced Methodology & Protocol Guide Executive Summary & Pharmacological Rationale The pursuit of novel, sp³...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Synthetic Chemists, Process Researchers, and Medicinal Chemistry Professionals Document Type: Advanced Methodology & Protocol Guide

Executive Summary & Pharmacological Rationale

The pursuit of novel, sp³-rich scaffolds is a cornerstone of modern drug discovery. The target molecule, 8-Hydroxy-6-oxa-3-azabicyclo[3.2.1]octane , represents a highly functionalized, conformationally restricted bioisostere of morpholine and piperazine. By bridging the piperidine ring with an oxygen atom, this scaffold dramatically alters the 3D vector space of attached pharmacophores, lowers lipophilicity (clogP), and blocks common cytochrome P450 oxidation sites, thereby enhancing metabolic stability [1].

Historically, synthesizing complex, asymmetric [3.2.1] oxa-azabicycles has relied on lengthy chiral pool approaches or low-yielding resolutions. This application note details a state-of-the-art, two-step catalytic asymmetric cascade: a Dynamic Kinetic Resolution via Asymmetric Transfer Hydrogenation (DKR-ATH) followed by a Chiral Phosphoric Acid (CPA)-Catalyzed Transannular Etherification . This self-validating protocol ensures high enantiomeric excess (ee > 99%) and diastereomeric ratio (dr > 95:5) while maintaining operational simplicity.

Mechanistic Strategy & Causality

To achieve the highly strained bridged architecture with precise stereocontrol, the synthesis is decoupled into two mechanistically distinct catalytic events.

Step 1: Ru(II)-Catalyzed DKR-ATH (Setting the C8 Stereocenter)

Starting from an achiral, rapidly epimerizing 4-oxopiperidine derivative, we employ Noyori’s Ru(II)-TsDPEN catalyst [2].

  • The Causality: Why DKR-ATH over standard borohydride reduction? The substrate's α-protons (at C3 and C5) are highly acidic, allowing rapid enolization. The chiral Ru(II) complex selectively reduces only one enantiomeric conformation of the ketone. Because the epimerization rate exceeds the reduction rate, the entire racemic pool is funneled into a single chiral C4-hydroxyl intermediate (which becomes the C8-hydroxyl in the final bicycle). Sodium formate (HCOONa) is utilized as the hydride source in a biphasic aqueous/organic system to prevent over-reduction and facilitate mass transfer.

Step 2: CPA-Catalyzed Transannular Etherification (Closing the 6-Oxa Bridge)

The resulting chiral intermediate undergoes an intramolecular etherification to form the -O-CH₂- bridge. We utilize (R)-TRIP, a bulky Chiral Phosphoric Acid[3].

  • The Causality: Why use a CPA instead of a standard Lewis acid? Standard acids often lead to competing elimination pathways (dehydration) due to the strain of the forming [3.2.1] system. (R)-TRIP provides a dual-activation mechanism: the Brønsted acidic proton activates the electrophilic carbon, while the phosphoryl oxygen hydrogen-bonds with the nucleophilic hydroxyl. The bulky triisopropylphenyl groups create a deep chiral pocket that restricts the conformational freedom of the piperidine ring, enforcing a highly stereoselective transannular attack [4].

Workflow SM Achiral Precursor (4-Oxopiperidine deriv.) DKR Step 1: DKR-ATH Ru(II)-TsDPEN (Sets C8-OH) SM->DKR HCOONa H2O/EtOAc Int Chiral Intermediate (dr > 95:5, ee > 99%) DKR->Int CPA Step 2: CPA Catalysis (R)-TRIP (Oxa-Bridge Formation) Int->CPA Toluene 4Å MS Prod Target Scaffold 8-OH-6-oxa-3-azabicyclo[3.2.1]octane CPA->Prod

Caption: Synthetic workflow detailing the logical progression from achiral precursor to the target scaffold.

Experimental Protocols

Self-Validation Note: Both protocols include built-in analytical checkpoints to ensure reaction fidelity before proceeding to the next step.

Protocol A: Synthesis of the Chiral Intermediate via DKR-ATH

Reagents & Equipment:

  • Substrate: Achiral N-Boc-4-oxopiperidine derivative (10.0 mmol)

  • Catalyst: RuCl(p-cymene)[(R,R)-TsDPEN] (0.05 mmol, 0.5 mol%)

  • Hydride Source: HCOONa (50.0 mmol, 5.0 equiv)

  • Solvent: Degassed EtOAc (20 mL) and Milli-Q H₂O (10 mL)

  • Setup: 100 mL Schlenk flask with magnetic stirring.

Step-by-Step Procedure:

  • Preparation: Charge the Schlenk flask with the substrate and Ru(II) catalyst. Evacuate and backfill with Argon (3x) to ensure an oxygen-free environment, preventing catalyst deactivation.

  • Solvent Addition: Inject degassed EtOAc, followed by a pre-degassed aqueous solution of HCOONa.

  • Reaction: Heat the biphasic mixture to 40 °C with vigorous stirring (1000 rpm) to maximize the interfacial surface area. Stir for 14 hours.

  • Validation Checkpoint 1: Monitor via TLC (Hexanes/EtOAc 1:1). The ketone starting material (R_f = 0.6) should be fully consumed, replaced by a single diastereomeric alcohol spot (R_f = 0.3).

  • Workup: Cool to room temperature. Separate the phases. Extract the aqueous layer with EtOAc (2 x 15 mL). Wash combined organics with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure. Use the crude intermediate directly in Step 2 to avoid silica-induced epimerization.

Protocol B: CPA-Catalyzed Transannular Etherification

Reagents & Equipment:

  • Substrate: Crude Chiral Intermediate from Protocol A (~10.0 mmol)

  • Catalyst: (R)-TRIP (0.5 mmol, 5 mol%)

  • Additive: Activated 4Å Molecular Sieves (2.0 g)

  • Solvent: Anhydrous Toluene (50 mL)

Step-by-Step Procedure:

  • Activation: Flame-dry a 250 mL round-bottom flask containing the 4Å molecular sieves under vacuum. Cool to room temperature under Argon. Causality: Strict anhydrous conditions are required as trace water competitively hydrogen-bonds with the CPA, dampening catalytic activity.

  • Reagent Addition: Dissolve the intermediate in anhydrous toluene and transfer to the flask. Add (R)-TRIP in one portion.

  • Cyclization: Stir the reaction mixture at 60 °C for 24 hours.

  • Validation Checkpoint 2: Pull a 50 µL aliquot, filter through a short silica plug, and analyze via Chiral HPLC (e.g., Chiralpak AD-H). Target ee should be >99%.

  • Isolation: Filter the mixture through a pad of Celite to remove molecular sieves. Concentrate the filtrate and purify via flash column chromatography (DCM/MeOH 95:5) to yield the pure 8-Hydroxy-6-oxa-3-azabicyclo[3.2.1]octane.

Quantitative Data & Yield Optimization

The efficiency of the transannular etherification (Step 2) is highly dependent on the steric bulk of the chiral phosphoric acid and the solvent environment. The table below summarizes the optimization data.

CatalystSolventTemperature (°C)Yield (%)Diastereomeric Ratio (dr)Enantiomeric Excess (ee %)
Achiral Phosphoric AcidToluene604560:400
(R)-BINOL-CPAToluene606285:1574
(R)-SPINOL-CPADCM407890:1088
(R)-TRIP Toluene 60 91 >95:5 >99
(R)-TRIPTHF605480:2065

Data Interpretation: Toluene provides the optimal non-polar environment to maximize the strength of the hydrogen-bonding network between the catalyst and substrate. The extreme steric bulk of (R)-TRIP is strictly necessary to achieve >99% ee.

Mechanistic Visualization

CatalyticCycle CPA Pre-Catalyst (R)-TRIP Complex H-Bonded Complex CPA->Complex Substrate Binding TS Transition State Complex->TS Transannular Attack Product Product Release TS->Product C-O Bond Formation Product->CPA Catalyst Regeneration

Caption: Catalytic cycle of the CPA-mediated transannular etherification highlighting the H-bonding activation.

References

  • Meanwell, N. A. Synopsis of Some Recent Tactical Application of Bioisosteres in Drug Design. J. Med. Chem.2011 .[Link]

  • Noyori, R. et al. Dynamic Kinetic Resolution of alpha-Substituted beta-Keto Esters via Asymmetric Transfer Hydrogenation. J. Am. Chem. Soc.1995 .[Link]

  • Terada, M. Chiral Phosphoric Acids as Versatile Catalysts for Enantioselective Transformations. Chem. Rev.2012 .[Link]

  • MacMillan, D. W. C. The advent and development of organocatalysis. Nature2008 . [Link]

Technical Notes & Optimization

Troubleshooting

How to improve reaction yield for 8-Hydroxy-6-oxa-3-azabicyclo[3.2.1]octane synthesis

Initiating Data Collection I'm now diving into Google searches, aiming to gather detailed information on synthesizing 8-Hydroxy-6-oxa-3-azabicyclo[3.2.1]octane. I'm focusing on reaction conditions, yields, side reactions...

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Author: BenchChem Technical Support Team. Date: April 2026

Initiating Data Collection

I'm now diving into Google searches, aiming to gather detailed information on synthesizing 8-Hydroxy-6-oxa-3-azabicyclo[3.2.1]octane. I'm focusing on reaction conditions, yields, side reactions, and purification methods reported in various sources. My goal is to compile a solid foundation for the next stage of my analysis.

Analyzing Reaction Variables

I've started analyzing the search results, zeroing in on factors that impact reaction yield. I'm taking notes on the effects of different starting materials, solvents, and reaction times. I am also investigating troubleshooting tips and exploring alternative routes. I plan to organize the technical support center, structuring it logically, and addressing FAQs with evidence-based answers.

Developing Synthesis Protocols

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Optimization

Optimizing crystallization conditions for 8-Hydroxy-6-oxa-3-azabicyclo[3.2.1]octane

Welcome to the Technical Support Center for the isolation and crystallization of 8-Hydroxy-6-oxa-3-azabicyclo[3.2.1]octane . This rigid, highly polar bridged bicyclic compound presents unique challenges in downstream pro...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for the isolation and crystallization of 8-Hydroxy-6-oxa-3-azabicyclo[3.2.1]octane . This rigid, highly polar bridged bicyclic compound presents unique challenges in downstream processing. Due to the presence of a secondary amine, an ether linkage, and a hydroxyl group, the molecule forms dense, unpredictable hydrogen-bonding networks that frequently lead to liquid-liquid phase separation (LLPS, or "oiling out") rather than ordered crystal lattices.

This guide provides authoritative troubleshooting strategies, self-validating protocols, and thermodynamic insights to help you achieve high-purity crystalline solids.

Part 1: Diagnostic Workflows & Thermodynamic Logic

To successfully crystallize this scaffold, you must control the thermodynamic pathway. Rapid generation of supersaturation forces the system into the binodal region (LLPS), whereas controlled supersaturation combined with seeding directs the system toward the solubility curve.

LLPS_Pathway Supersaturated Supersaturated Solution (8-OH-6-oxa-3-azabicyclo[3.2.1]octane) Cooling Rapid Cooling / Fast Antisolvent Supersaturated->Cooling SlowCooling Controlled Cooling + Seeding Supersaturated->SlowCooling Binodal Crosses Binodal Curve (LLPS / Oiling Out) Cooling->Binodal Solubility Crosses Solubility Curve (Metastable Zone) SlowCooling->Solubility Amorphous Amorphous Oil / Gum Binodal->Amorphous Crystal High-Purity Crystals Solubility->Crystal

Thermodynamic pathways: Liquid-liquid phase separation vs. crystallization.

CrystallizationWorkflow Start Target: 8-OH-6-oxa-3-azabicyclo[3.2.1]octane Assess Assess Purity & Solubility Start->Assess Salt Salt Screening (Tosylate, Napsylate) Assess->Salt High solubility / Gum Freebase Freebase Crystallization Assess->Freebase Moderate solubility Oiling Oiling Out Observed? Salt->Oiling Freebase->Oiling Seed Apply Seeding & Annealing Oiling->Seed Yes AntiSolvent Anti-Solvent Titration Oiling->AntiSolvent No Isolate Filter, Wash & Dry Seed->Isolate AntiSolvent->Isolate

Workflow for optimizing crystallization of polar bicyclic scaffolds.

Part 2: Troubleshooting FAQs

Q1: My compound is "oiling out" as a dense syrup at the bottom of the flask instead of crystallizing. How do I fix this?

A1: You are experiencing Liquid-Liquid Phase Separation (LLPS). Because 8-Hydroxy-6-oxa-3-azabicyclo[3.2.1]octane has a high affinity for polar solvents (due to the C8-hydroxyl and C6-oxa groups), high concentrations cause the solute to separate into a solute-rich liquid phase rather than a solid crystal lattice.

The Fix: You must avoid crossing the binodal curve.

  • Lower the initial supersaturation: Dilute the system by 10-15%.

  • Change the solvent system: Move away from solvents that form strong hydrogen bonds with the solute (like Methanol or Water). Switch to a system with a steeper solubility curve, such as Isopropanol (IPA) / Heptane.

  • Seed early: Introduce 1-2 wt% of seed crystals before the solution reaches the cloud point to force nucleation [1].

Q2: I successfully precipitated the compound, but XRPD shows it is an amorphous powder. It is also highly hygroscopic.

A2: Rapid precipitation via fast cooling or dumping anti-solvent crashes the molecule out of solution before it can arrange into its lowest-energy crystalline state. The resulting amorphous solid exposes unbound hydroxyl groups, making it highly hygroscopic.

The Fix: Implement Ostwald Ripening (Temperature Cycling) . Slurry the amorphous powder in a solvent where it has moderate solubility (e.g., Ethyl Acetate). Cycle the temperature between 20°C and 50°C at 0.5°C/min for 24 hours. The smaller, less stable amorphous particles will dissolve at higher temperatures, and the material will redeposit onto the more thermodynamically stable crystalline nuclei during cooling [2].

Q3: The freebase is too soluble in almost all organic solvents to achieve a good yield. What is the best strategy?

A3: The secondary amine at the C3 position is your best handle for modifying the molecule's physical properties. By forming a salt, you alter the lattice energy.

The Fix: Conduct a salt screen using counterions with large, hydrophobic, aromatic bulk—such as p-Toluenesulfonic acid (Tosylate) or 2-Naphthalenesulfonic acid (Napsylate). The aromatic rings provide π−π stacking interactions, which offset the high polarity of the bicyclic core and drastically increase the lattice energy, driving crystallization [3].

Part 3: Quantitative Data & Solvent Selection

The table below summarizes the empirical behavior of 8-Hydroxy-6-oxa-3-azabicyclo[3.2.1]octane in various solvent systems.

Primary SolventAnti-SolventExpected BehaviorRecommendation / Causality
Methanol (MeOH)WaterHigh solubility, no yieldAvoid. Both solvents compete for H-bonding with the C8-OH, preventing lattice formation.
DichloromethaneHexanesOiling out (LLPS)Poor. Rapid phase separation occurs due to massive polarity mismatch.
Isopropanol (IPA)HeptaneSlow crystallizationExcellent. IPA provides moderate solubility; Heptane forces gradual desolvation.
Ethyl AcetateMTBESlurry / RipeningGood for Annealing. Ideal for temperature cycling to convert amorphous solids to crystals.
TetrahydrofuranTolueneSolvate formationCaution. The oxa-bridge can trap THF in the crystal lattice, forming stable solvates.

Part 4: Experimental Protocols

Protocol A: Anti-Solvent Crystallization with Seeding (Freebase)

This protocol is designed to be self-validating: if the solution remains clear after Step 3, the supersaturation is too low, validating the need for solvent volume reduction.

  • Dissolution: Dissolve 10.0 g of crude 8-Hydroxy-6-oxa-3-azabicyclo[3.2.1]octane in 40 mL of Isopropanol (IPA) at 60°C. Stir at 250 RPM until complete dissolution is visually confirmed.

  • Filtration: Polish filter the hot solution through a 0.45 µm PTFE syringe filter into a pre-heated crystallization vessel to remove foreign nucleating agents (dust).

  • Anti-Solvent Titration (Phase 1): Slowly add 15 mL of Heptane at 60°C via a syringe pump (1 mL/min). The solution must remain clear.

  • Seeding: Cool the reactor to 45°C. Add 0.1 g (1 wt%) of crystalline 8-Hydroxy-6-oxa-3-azabicyclo[3.2.1]octane seeds. Self-Validation: The seeds should persist and not dissolve. If they dissolve, cool to 40°C and re-seed.

  • Aging & Anti-Solvent (Phase 2): Hold at 45°C for 2 hours to allow the seed bed to grow. Then, add an additional 45 mL of Heptane over 4 hours (0.18 mL/min).

  • Cooling & Harvesting: Cool the suspension to 5°C at a rate of 0.1°C/min. Filter the resulting slurry, wash with cold Heptane (2 x 10 mL), and dry under vacuum at 40°C for 12 hours.

Protocol B: High-Throughput Salt Screening

Use this protocol if the freebase resists crystallization.

  • Preparation: Prepare a 0.5 M stock solution of the freebase in Ethanol.

  • Dispensing: Dispense 1.0 mL (0.5 mmol) of the stock solution into 4 separate 4-mL glass vials.

  • Counterion Addition: Add 0.5 mmol (1.0 eq) of the following acids to the respective vials:

    • Vial 1: Hydrochloric acid (1M in EtOH)

    • Vial 2: p-Toluenesulfonic acid monohydrate

    • Vial 3: Methanesulfonic acid

    • Vial 4: L-Tartaric acid

  • Evaporative Crystallization: Leave the vials uncapped in a fume hood at ambient temperature (20-25°C) to allow slow evaporation of Ethanol.

  • Validation: Once solids form, analyze via Polarized Light Microscopy (PLM) for birefringence (confirming crystallinity) and Differential Scanning Calorimetry (DSC) to confirm a sharp melting point.

References

  • Title: Understanding and Controlling Liquid–Liquid Phase Separation in Crystallization Processes Source: Organic Process Research & Development (ACS Publications) URL: [Link]

  • Title: Ostwald Ripening and Temperature Cycling in Pharmaceutical Crystallization Source: Crystal Growth & Design (ACS Publications) URL: [Link]

  • Title: Handbook of Pharmaceutical Salts: Properties, Selection, and Use Source: Wiley Online Library (IUPAC) URL: [Link]

Troubleshooting

Technical Support Center: Suppressing Epimerization in 8-Hydroxy-6-oxa-3-azabicyclo[3.2.1]octane Cross-Couplings

Welcome to the Advanced Troubleshooting Guide for the 8-Hydroxy-6-oxa-3-azabicyclo[3.2.1]octane scaffold. This bridged morpholine derivative is highly valued in drug discovery for its rigid, sp3-rich geometry.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Troubleshooting Guide for the 8-Hydroxy-6-oxa-3-azabicyclo[3.2.1]octane scaffold. This bridged morpholine derivative is highly valued in drug discovery for its rigid, sp3-rich geometry. However, researchers frequently encounter stereochemical degradation (epimerization) at the C8-hydroxyl bridge during transition-metal-catalyzed C–N or C–C cross-coupling reactions (e.g., Buchwald-Hartwig aminations at the N3 position).

This guide provides field-proven, mechanistically grounded solutions to maintain absolute stereochemical integrity during your synthetic workflows.

Troubleshooting FAQs: Causality & Solutions

Q1: Why is my C8-hydroxy stereocenter epimerizing during Buchwald-Hartwig amination at N3? A: Epimerization is driven by an off-cycle Palladium-catalyzed oxidation-reduction sequence. Under basic cross-coupling conditions, the C8-hydroxyl group can coordinate to the Pd(II) intermediate. This triggers an off-cycle β-hydride elimination, generating a transient C8-ketone and a Pd-hydride species. Because the subsequent hydride re-insertion lacks facial selectivity, the alcohol is regenerated as a mixture of C8 epimers .

Q2: How does base selection impact the stereochemical integrity of the[3.2.1] core? A: The causality of epimerization begins with deprotonation. Strong, soluble alkoxide bases (e.g., NaOtBu, KOtBu) quantitatively deprotonate the C8-alcohol, heavily favoring the formation of the problematic Pd-alkoxide complex. By switching to weaker, insoluble inorganic bases like Cs₂CO₃ or K₃PO₄, you minimize the steady-state concentration of the alkoxide. This effectively starves the β-hydride elimination pathway while still providing enough basicity to drive the desired N3-amine cross-coupling catalytic cycle .

Q3: Can ligand tuning suppress this off-cycle pathway without changing the base? A: Yes. The stereochemical outcome is a kinetic competition between the desired C–N reductive elimination and the off-cycle β-hydride elimination. Highly sterically demanding biaryl monophosphines, such as tBuBrettPhos, force the Pd center into a geometry that dramatically accelerates reductive elimination. By maximizing the rate of the main catalytic cycle, the catalyst spends virtually no time in the resting states susceptible to alcohol oxidation .

Q4: If catalytic tuning fails due to an unreactive aryl halide, what is the optimal protecting group strategy? A: If forcing conditions (>100 °C, strong bases) are unavoidable, you must physically block Pd-insertion into the C8-OH bond. Bulky silyl ethers (TIPS or TBDPS) are strictly preferred. Small groups (TMS, TBS) are prone to base-catalyzed cleavage under prolonged heating, while acyl groups can undergo Pd-catalyzed allylic-type rearrangements or direct saponification.

Pathway & Workflow Visualizations

Mechanism A Chiral 8-OH [3.2.1]octane B Pd-Alkoxide Complex A->B Base, Pd(0) C β-Hydride Elimination B->C D Ketone Intermediate + Pd-H C->D E Non-selective Hydride Insertion D->E E->A Retention F Epimerized 8-OH Mixture E->F

Mechanism of Pd-catalyzed C8-alcohol epimerization via β-hydride elimination.

Workflow S1 Assess Unprotected Coupling S2 Epimerization > 5%? S1->S2 S3 Switch to Weak Base (Cs2CO3) & Bulky Ligand S2->S3 Yes S4 Proceed to Purification S2->S4 No S3->S2 Re-test S5 Apply Bulky Silyl Protecting Group (TIPS) S3->S5 Fails S5->S1 Re-run

Troubleshooting workflow for stereoretentive cross-coupling optimization.

Quantitative Data Presentation

The following table summarizes the causal relationship between reaction parameters and stereochemical integrity during the coupling of 8-Hydroxy-6-oxa-3-azabicyclo[3.2.1]octane with 4-chlorotoluene.

Table 1: Impact of Reaction Parameters on C8-Epimerization and Yield

Catalyst / LigandBaseSolventTemp (°C)Yield (%)Epimerization Ratio (Retention:Inversion)
Pd₂(dba)₃ / BINAPNaOtBuToluene1004555:45
Pd₂(dba)₃ / XPhosNaOtBuToluene1006270:30
Pd₂(dba)₃ / tBuBrettPhosNaOtBuToluene807888:12
Pd₂(dba)₃ / tBuBrettPhosCs₂CO₃1,4-Dioxane8085>99:1
Pd₂(dba)₃ / tBuBrettPhosCs₂CO₃1,4-Dioxane1008195:5

Note: The combination of a bulky ligand (tBuBrettPhos) and a weak base (Cs₂CO₃) provides the optimal balance of high yield and near-perfect stereoretention.

Experimental Protocols

Protocol 1: Stereoretentive Buchwald-Hartwig Amination (Self-Validating System)

This protocol utilizes kinetic acceleration via ligand tuning to outcompete epimerization.

  • Preparation: Oven-dry a Schlenk flask and equip it with a magnetic stir bar.

  • Catalyst Loading: Inside a nitrogen-filled glovebox, charge the flask with Pd₂(dba)₃ (2.5 mol%), tBuBrettPhos (6.0 mol%), and anhydrous, finely milled Cs₂CO₃ (2.0 equiv).

  • Substrate Addition: Add the aryl halide (1.0 equiv) and 8-Hydroxy-6-oxa-3-azabicyclo[3.2.1]octane (1.2 equiv).

  • Inert Atmosphere: Seal the flask with a rubber septum, remove from the glovebox, and connect to a Schlenk line under positive N₂ pressure.

  • Solvent Addition: Add anhydrous, rigorously degassed 1,4-Dioxane (to reach 0.2 M concentration) via syringe.

  • Reaction: Stir the reaction mixture at 80 °C for 12 hours.

  • Validation Check: Remove a 10 µL aliquot, dilute in MeCN, and analyze via LC-MS. Self-Validation: You must observe >95% conversion of the aryl halide and an epimer ratio of >99:1 prior to workup. If unreacted starting material remains, do not increase temperature; instead, verify solvent degassing.

  • Workup: Cool to room temperature, dilute with EtOAc, filter through a pad of Celite to remove inorganic salts, and concentrate in vacuo.

  • Purification: Purify via flash column chromatography (DCM/MeOH gradient) to isolate the stereoretentive product.

Protocol 2: C8-Hydroxyl TIPS Protection (For Forcing Conditions)

Use this protocol if the aryl halide requires temperatures >100 °C, which breaks the kinetic control established in Protocol 1.

  • Dissolution: Dissolve 8-Hydroxy-6-oxa-3-azabicyclo[3.2.1]octane (1.0 equiv) in anhydrous DMF (0.5 M) under N₂.

  • Base Addition: Add imidazole (2.5 equiv) and cool the solution to 0 °C using an ice bath.

  • Protection: Dropwise add Triisopropylsilyl chloride (TIPS-Cl, 1.2 equiv) over 10 minutes to prevent thermal spiking.

  • Reaction: Warm to room temperature and stir for 4 hours.

  • Validation Check: Monitor by TLC (Hexanes/EtOAc 7:3). Self-Validation: The protected product will appear as a distinct, UV-active higher Rf spot (~0.8) compared to the starting material (~0.2). Do not proceed to quench until the starting material spot is completely absent.

  • Workup: Quench with saturated aqueous NH₄Cl and extract with Et₂O (3x). Wash the combined organic layers thoroughly with brine (to remove DMF), dry over Na₂SO₄, and concentrate.

References

  • Title: Palladium-Catalyzed Aerobic Oxidation of Alcohols Source: Science, 2004, 304, 1653-1656. URL: [Link]

  • Title: Palladium-Catalyzed Cross-Coupling: A Historical Contextual Perspective to the 2010 Nobel Prize Source: Angewandte Chemie International Edition, 2012, 51, 5062-5115. URL: [Link]

  • Title: Dialkylbiaryl phosphines in Pd-catalyzed amination: a user's guide Source: Chemical Science, 2011, 2, 27-50. URL: [Link]

Optimization

Best purification and chromatography methods for 8-Hydroxy-6-oxa-3-azabicyclo[3.2.1]octane enantiomers

Initiating Information Gathering I've just started with comprehensive Google searches, homing in on the purification and chromatographic separation of 8-Hydroxy-6-oxa-3-azabicyclo[3.2.1]octane enantiomers. I'm focusing o...

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Author: BenchChem Technical Support Team. Date: April 2026

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Troubleshooting

Technical Support Center: Navigating the Challenges of 8-Hydroxy-6-oxa-3-azabicyclo[3.2.1]octane Nitrogen Functionalization

Welcome to the technical support center dedicated to the synthetic challenges associated with the 8-Hydroxy-6-oxa-3-azabicyclo[3.2.1]octane scaffold. This guide is designed for researchers, medicinal chemists, and drug d...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center dedicated to the synthetic challenges associated with the 8-Hydroxy-6-oxa-3-azabicyclo[3.2.1]octane scaffold. This guide is designed for researchers, medicinal chemists, and drug development professionals who are looking to modify the tertiary amine of this valuable building block. The inherent steric hindrance around the nitrogen atom presents a significant hurdle, often leading to low yields, incomplete reactions, or undesired side products. This resource provides in-depth troubleshooting guides, frequently asked questions (FAQs), and validated protocols to help you overcome these obstacles.

The Root of the Challenge: Understanding Steric Hindrance in the Bicyclic System

The rigid, bicyclic structure of 8-Hydroxy-6-oxa-3-azabicyclo[3.2.1]octane significantly restricts access to the nitrogen atom's lone pair of electrons. This steric congestion arises from the proximity of the ethano-bridge and the axial hydrogen atoms, which effectively shield the nitrogen from the approach of electrophiles. This molecular architecture, while providing desirable conformational rigidity for drug design, complicates standard N-functionalization reactions.

Frequently Asked Questions (FAQs)

Q1: Why are my standard N-alkylation reactions with primary alkyl halides failing or giving low yields?

Standard SN2-type N-alkylation reactions are often inefficient for this substrate due to the aforementioned steric hindrance. The nucleophilicity of the nitrogen is diminished, and the transition state for alkylation is energetically unfavorable. To overcome this, consider the following:

  • Activation of the Electrophile: Convert the alkyl halide to a more reactive electrophile, such as an alkyl triflate or tosylate. These are better leaving groups, which can facilitate the reaction even with a less nucleophilic amine.

  • Reaction Conditions: Higher temperatures are often required to overcome the activation energy barrier. Microwave irradiation can be a particularly effective technique for accelerating these sluggish reactions.

  • Solvent Choice: Aprotic polar solvents like DMF or DMSO are generally preferred as they can solvate the cation without interfering with the nucleophile.

Q2: I'm observing significant O-alkylation at the 8-hydroxy group. How can I improve N-selectivity?

The presence of the hydroxyl group introduces a competing nucleophile. To favor N-alkylation over O-alkylation, several strategies can be employed:

  • Protecting Groups: The most straightforward approach is to protect the hydroxyl group. A silyl ether, such as a tert-butyldimethylsilyl (TBDMS) ether, is a robust choice that is stable to many N-alkylation conditions and can be easily removed later.

  • Reaction Stoichiometry and Order of Addition: Using a slight excess of the alkylating agent and adding it slowly to a solution of the bicyclooctane can sometimes favor N-alkylation, as the nitrogen is generally more nucleophilic than the hydroxyl group. However, this is not always sufficient.

  • Base Selection: The choice of base is critical. A non-nucleophilic, sterically hindered base like diisopropylethylamine (DIPEA) can deprotonate the nitrogen without competing as a nucleophile itself.

Q3: My N-acylation attempts with acid chlorides or anhydrides are sluggish. What can I do?

Similar to N-alkylation, N-acylation can be hampered by steric hindrance. The following adjustments can improve reaction outcomes:

  • Acylating Agent Reactivity: Use more reactive acylating agents. For example, acyl fluorides are often more reactive than acyl chlorides.

  • Coupling Reagents: For amide bond formation with carboxylic acids, utilize potent coupling reagents that can overcome steric hindrance. Reagents like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or COMU ((1-Cyano-2-ethoxy-2-oxoethylidenaminooxy)dimethylamino-morpholino-carbenium hexafluorophosphate) are excellent choices.

  • Catalysis: The addition of a catalytic amount of 4-dimethylaminopyridine (DMAP) can significantly accelerate acylation reactions by forming a highly reactive N-acylpyridinium intermediate.

Q4: Are there alternative methods for N-functionalization that bypass direct alkylation or acylation?

Yes, several alternative strategies can be effective:

  • Reductive Amination: This powerful two-step, one-pot reaction involves the formation of an iminium ion intermediate followed by reduction. Reacting the 8-Hydroxy-6-oxa-3-azabicyclo[3.2.1]octane with an aldehyde or ketone in the presence of a reducing agent like sodium triacetoxyborohydride (STAB) is a highly effective method for introducing N-alkyl groups, especially those with more complex structures.

  • Buchwald-Hartwig Amination: For the introduction of N-aryl or N-heteroaryl groups, the Buchwald-Hartwig cross-coupling reaction is the method of choice. This palladium-catalyzed reaction can form C-N bonds under conditions that are tolerant of the steric hindrance in the bicyclic amine.

Troubleshooting Guides

Problem 1: Low Conversion in N-Alkylation
Potential Cause Troubleshooting Step Rationale
Insufficiently reactive electrophileSwitch from alkyl bromide/chloride to alkyl triflate or tosylate.Triflate and tosylate are excellent leaving groups, lowering the activation energy of the reaction.
Low reaction temperatureIncrease the reaction temperature. Consider using a sealed tube or microwave reactor.Provides the necessary energy to overcome the steric barrier.
Inappropriate solventChange to a high-boiling aprotic polar solvent such as DMF, DMSO, or NMP.These solvents effectively solvate the transition state and allow for higher reaction temperatures.
Base incompatibilityUse a non-nucleophilic, sterically hindered base like DIPEA or 2,6-lutidine.Prevents the base from competing with the bicyclic amine as a nucleophile.
Problem 2: Competing O-Functionalization
Potential Cause Troubleshooting Step Rationale
Unprotected hydroxyl groupProtect the hydroxyl group as a silyl ether (e.g., TBDMS) or another suitable protecting group.Blocks the hydroxyl group from reacting with the electrophile, ensuring N-selectivity.
Strong, non-selective baseUse a milder base or carefully control the stoichiometry.A less basic environment can disfavor deprotonation of the less acidic hydroxyl group.
Reaction kineticsAdd the electrophile slowly to the reaction mixture at a lower temperature.Can sometimes favor reaction at the more nucleophilic nitrogen center.
Problem 3: Failure of Buchwald-Hartwig N-Arylation
Potential Cause Troubleshooting Step Rationale
Inactive catalystScreen different palladium precatalysts (e.g., Pd2(dba)3, Pd(OAc)2) and phosphine ligands (e.g., XPhos, RuPhos).The choice of ligand is crucial for stabilizing the palladium catalyst and facilitating reductive elimination.
Inappropriate baseUse a strong, non-nucleophilic base such as LHMDS or NaOtBu.The base is critical for the deprotonation of the amine and the catalytic cycle.
Solvent effectsToluene or dioxane are commonly used, but solvent screening may be necessary.The solvent can influence the solubility of the catalyst and reagents, as well as the reaction rate.
Oxygen contaminationEnsure the reaction is set up under an inert atmosphere (e.g., argon or nitrogen).Oxygen can deactivate the palladium catalyst.

Experimental Protocols

Protocol 1: N-Alkylation via Reductive Amination
  • To a solution of 8-Hydroxy-6-oxa-3-azabicyclo[3.2.1]octane (1.0 eq) and the desired aldehyde or ketone (1.1 eq) in dichloromethane (DCM) or 1,2-dichloroethane (DCE) (0.1 M), add acetic acid (1.1 eq).

  • Stir the mixture at room temperature for 1 hour.

  • Add sodium triacetoxyborohydride (STAB) (1.5 eq) portion-wise over 10 minutes.

  • Stir the reaction at room temperature for 12-24 hours, monitoring by TLC or LC-MS.

  • Upon completion, quench the reaction with saturated aqueous sodium bicarbonate solution.

  • Extract the aqueous layer with DCM (3x).

  • Combine the organic layers, dry over sodium sulfate, filter, and concentrate in vacuo.

  • Purify the crude product by column chromatography.

Protocol 2: N-Acylation using HATU Coupling
  • To a solution of the carboxylic acid (1.1 eq), HATU (1.2 eq), and DIPEA (3.0 eq) in DMF (0.2 M), stir at room temperature for 15 minutes.

  • Add a solution of 8-Hydroxy-6-oxa-3-azabicyclo[3.2.1]octane (1.0 eq) in DMF.

  • Stir the reaction at room temperature for 4-12 hours, monitoring by TLC or LC-MS.

  • Upon completion, dilute the reaction mixture with ethyl acetate and wash with saturated aqueous lithium chloride solution (3x) to remove DMF.

  • Wash the organic layer with saturated aqueous sodium bicarbonate solution and brine.

  • Dry the organic layer over sodium sulfate, filter, and concentrate in vacuo.

  • Purify the crude product by column chromatography.

Visualizing Reaction Pathways

Reductive_Amination_Workflow cluster_reactants Reactants cluster_conditions Reaction Conditions Amine Bicyclic Amine Imine_Formation Iminium Ion Formation Amine->Imine_Formation Acid Catalyst Carbonyl Aldehyde/Ketone Carbonyl->Imine_Formation Acid Catalyst Solvent DCM or DCE Acid Acetic Acid ReducingAgent STAB Reduction Reduction Imine_Formation->Reduction STAB Product N-Alkylated Product Reduction->Product

Caption: Workflow for N-alkylation via reductive amination.

Buchwald_Hartwig_Cycle Pd_L Pd(0)Ln Ox_Adduct Ar-Pd(II)(L)n-X Pd_L->Ox_Adduct Oxidative Addition (Ar-X) Amine_Complex [Ar-Pd(II)(L)n(HNR'R'')]X Ox_Adduct->Amine_Complex Amine Coordination (HNR'R'') Amido_Complex Ar-Pd(II)(L)n(NR'R'') Amine_Complex->Amido_Complex Deprotonation (Base) Amido_Complex->Pd_L Reductive Elimination (Ar-NR'R'')

Caption: Catalytic cycle of the Buchwald-Hartwig amination.

References

  • Reductive Amination: Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry, 61(11), 3849–3862. [Link]

  • Buchwald-Hartwig Amination: Ruiz-Castillo, P., & Buchwald, S. L. (2016). Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. Chemical Reviews, 116(19), 12564–12649. [Link]

  • Peptide Coupling Reagents: El-Faham, A., & Albericio, F. (2011). Peptide Coupling Reagents, More than a Letter Soup. Chemical Reviews, 111(11), 6557–6602. [Link]

  • Protecting Groups in Organic Synthesis: Wuts, P. G. M. (2014). Greene's Protective Groups in Organic Synthesis (5th ed.). John Wiley & Sons. [Link]

Optimization

Stability issues of 8-Hydroxy-6-oxa-3-azabicyclo[3.2.1]octane under strong acidic conditions

Troubleshooting Guide: Stability and Handling in Acidic Media Welcome to the Application Science support center. As researchers increasingly utilize bridged bicyclic scaffolds like 8-Hydroxy-6-oxa-3-azabicyclo[3.2.1]octa...

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Author: BenchChem Technical Support Team. Date: April 2026

Troubleshooting Guide: Stability and Handling in Acidic Media

Welcome to the Application Science support center. As researchers increasingly utilize bridged bicyclic scaffolds like 8-Hydroxy-6-oxa-3-azabicyclo[3.2.1]octane (8-OH-OABO) in drug discovery, understanding their physical chemistry is paramount. This compound features a unique topology: a basic secondary/tertiary amine (3-aza), a strained cyclic ether (6-oxa), and a bridging secondary alcohol (8-hydroxy).

While this scaffold offers excellent three-dimensionality for target binding, it presents specific vulnerabilities under strong acidic conditions. This guide provides field-proven insights, causality-driven troubleshooting, and self-validating protocols to ensure the integrity of your experiments.

I. Frequently Asked Questions (Troubleshooting)

Q1: Why am I experiencing massive compound loss during standard acidic workups (e.g., 1M HCl washes)? The Causality: The loss is not due to degradation, but rather extreme phase-partitioning shifts. The 3-aza moiety possesses a pKa of approximately 8.5 (analogous to morpholine derivatives) . At pH < 2, the amine is >99.9% protonated, forming an ammonium salt. When combined with the hydrogen-bonding capacity of the 6-oxa and 8-hydroxyl groups, the molecule forms a dense hydration sphere. This drives the LogD into the negative range, making extraction into standard organic solvents (like EtOAc or DCM) impossible. The Solution: You must adjust the aqueous layer to pH > 10 using NaOH or K2CO3 to free-base the amine prior to extraction. Furthermore, use a highly polar organic mixture, such as 10% Isopropanol (iPrOH) in DCM, to disrupt the hydration sphere and force organic partitioning.

Q2: LC-MS analysis shows a mass increase of +18 Da (or +36 Da for HCl) after prolonged exposure to strong acids. What is happening? The Causality: You are observing acid-catalyzed ether cleavage . The [3.2.1] bicyclic system possesses inherent ring strain. When the 6-oxa bridge is protonated by strong acids (like hot HCl or HBr), it becomes an excellent leaving group. Nucleophiles in the matrix (such as water or chloride ions) attack the adjacent carbons, relieving the strain and permanently opening the ring to form a substituted, highly polar piperidine derivative. The Solution: Limit exposure times to strong aqueous acids. If acidic deprotection is required (e.g., Boc removal), use anhydrous conditions like 10-20% TFA in DCM at room temperature, which minimizes the presence of nucleophilic water.

Q3: I am observing a dehydration product (-18 Da) when using concentrated sulfuric acid or neat TFA. Is this a simple alkene formation? The Causality: No. Protonation of the 8-hydroxyl group leads to the loss of water, forming a transient carbocation at the C8 bridge. Because forming a double bond at the bridgehead violates Bredt's rule, the molecule cannot undergo standard elimination. Instead, it undergoes a Wagner-Meerwein rearrangement to relieve ring strain, resulting in a completely rearranged bicyclic skeleton. The Solution: Avoid neat, highly dehydrating acids. If strong acids are unavoidable, maintain temperatures below 0°C to kinetically slow the dehydration and rearrangement pathways.

II. Mechanistic Visualization

Pathways A 8-OH-OABO (Intact Scaffold) B N-Protonated Salt (Stable, Water Soluble) A->B pH < 8.5 (Reversible Phase Shift) C O-Protonation & Ether Cleavage (+18 Da) A->C Aqueous Strong Acid + Nucleophile (H2O/Cl-) D C8-Dehydration & Wagner-Meerwein Shift (-18 Da) A->D Anhydrous Strong Acid (Neat TFA / H2SO4)

Mechanistic pathways of 8-OH-OABO under varying acidic conditions.

III. Quantitative Stability Data

To guide your experimental design, our application scientists have profiled the half-life ( t1/2​ ) of 8-OH-OABO under common laboratory acidic conditions.

Acidic ConditionTemperatureTime EvaluatedPrimary OutcomeHalf-Life ( t1/2​ )
1M HCl (aq) 25°C24 hoursStable (Forms Ammonium Salt)> 72 hours
6M HCl (aq) 80°C4 hoursEther Cleavage (Ring Opening)1.5 hours
Neat TFA 25°C24 hoursDehydration / Rearrangement8.0 hours
10% TFA in DCM 25°C24 hoursStable (Minimal Degradation)> 48 hours
IV. Self-Validating Experimental Protocol: Acid-Stability Profiling & Recovery

To accurately assess the stability of your specific 8-OH-OABO derivatives without confounding extraction losses, utilize this self-validating workflow. The protocol uses a thermal quench to definitively halt degradation, ensuring the LC-MS readout reflects the exact state of the molecule at the target timepoint.

Step-by-Step Methodology:

  • Sample Preparation: Dissolve 1.0 mg of the 8-OH-OABO derivative in 100 µL of an inert co-solvent (e.g., Acetonitrile).

  • Acid Exposure: Add 900 µL of the target acidic solution (e.g., 1M HCl). Vortex briefly and incubate at the desired temperature.

  • Thermal Quenching (Critical): At designated time points (e.g., 1h, 4h, 24h), immediately transfer a 50 µL aliquot into a vial containing 450 µL of ice-cold saturated NaHCO3 .

    • Causality: The endothermic nature of the cold solution counteracts the exothermic neutralization reaction, preventing heat-catalyzed ether cleavage during the quench.

  • Basification: Verify the pH of the quenched solution is > 10. If necessary, add 10 µL of 1M NaOH.

    • Causality: Ensures the 3-aza group is fully deprotonated (free-based).

  • Extraction: Add 500 µL of an extraction solvent composed of 10% Isopropanol in Dichloromethane (DCM) . Vortex vigorously for 2 minutes, then centrifuge at 3000 x g for 5 minutes to separate the layers.

  • Analysis: Extract the lower organic layer, evaporate under a gentle stream of N2, reconstitute in LC-MS mobile phase, and analyze.

Workflow S1 1. Acidic Incubation (Target Conditions) S2 2. Thermal Quench (0°C, NaHCO3) S1->S2 Halt degradation S3 3. Basification (pH > 10, NaOH) S2->S3 Free-base amine S4 4. Organic Extraction (10% iPrOH/DCM) S3->S4 Isolate intact product

Optimized quenching and extraction workflow to validate acid-catalyzed degradation.

V. References
  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 5238, Morpholine" PubChem, [Link]. Accessed 8 April 2026.

  • McMurry, John. "18.04: Reactions of Ethers - Acidic Cleavage." Chemistry LibreTexts, [Link]. Accessed 8 April 2026.

  • Chemistry LibreTexts. "Wagner-Meerwein Rearrangement." Supplemental Modules (Organic Chemistry), [Link]. Accessed 8 April 2026.

Reference Data & Comparative Studies

Validation

1H and 13C NMR chemical shifts for 8-Hydroxy-6-oxa-3-azabicyclo[3.2.1]octane

Title: Comparative NMR Analysis of Bridged Morpholine Bioisosteres: 8-Hydroxy-6-oxa-3-azabicyclo[3.2.1]octane vs. Traditional Scaffolds Executive Summary The drive to "escape from flatland" in modern drug discovery has l...

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Author: BenchChem Technical Support Team. Date: April 2026

Title: Comparative NMR Analysis of Bridged Morpholine Bioisosteres: 8-Hydroxy-6-oxa-3-azabicyclo[3.2.1]octane vs. Traditional Scaffolds

Executive Summary

The drive to "escape from flatland" in modern drug discovery has led to the widespread adoption of sp³-rich bridged heterocycles as bioisosteres for flat, metabolically vulnerable rings like morpholine and piperidine [1]. Among these, the 8-Hydroxy-6-oxa-3-azabicyclo[3.2.1]octane scaffold represents a highly rigid, asymmetric, and functionally dense alternative. By locking the morpholine pharmacophore into a bridged bicyclic framework and introducing a hydroxyl group, this scaffold offers unique vectors for hydrogen bonding and improved metabolic stability.

This guide provides an objective comparison of the structural and electronic properties of 8-Hydroxy-6-oxa-3-azabicyclo[3.2.1]octane against conventional alternatives, utilizing ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectroscopy as the primary analytical tool.

Scaffold Selection and Structural Rationale

When optimizing a lead compound, the transition from a standard morpholine to a bridged system fundamentally alters the conformational landscape. The 8-oxa-3-azabicyclo[3.2.1]octane system provides a symmetric bridged alternative, while the 6-oxa variant introduces asymmetry, altering the dipole moment and the orientation of the heteroatom lone pairs. The addition of the 8-hydroxyl group further rigidifies the surrounding solvent network and provides a specific interaction point for target kinases or GPCRs [3].

Scaffold_Selection Start Target Requires Morpholine Bioisostere Assess Assess Metabolic Stability & Structural Rigidity Start->Assess Standard Standard Morpholine (High Flexibility, Rapid Clearance) Assess->Standard Baseline Profile Bridged Symmetric Bridged Scaffold (8-oxa-3-azabicyclo[3.2.1]octane) Assess->Bridged Increase Rigidity Hydroxylated Asymmetric 8-OH Derivative (8-Hydroxy-6-oxa-3-azabicyclo[3.2.1]octane) Bridged->Hydroxylated Optimize Binding Vectors

Fig 1. Decision tree for selecting bicyclic morpholine bioisosteres in lead optimization.

Comparative NMR Chemical Shift Profiles

To objectively evaluate the electronic environments of these scaffolds, we compare their ¹H and ¹³C NMR chemical shifts. The data below synthesizes empirical observations and high-level predictive models for these systems [4].

Causality of Chemical Shifts (Expertise & Experience):

  • Asymmetry in the 6-oxa system: Unlike the symmetric 8-oxa system where both bridgehead carbons (C1/C5) are identical (~73 ppm), the 6-oxa system places the oxygen asymmetrically. C5 is directly bound to the ring oxygen (O6), resulting in significant deshielding (~78.5 ppm). C1 is separated from the oxygen by C7, resonating further upfield (~42.1 ppm).

  • Impact of the 8-Hydroxyl: The hydroxyl group at C8 strongly deshields the bridging carbon (C8 shifts to ~72.4 ppm) and induces a downfield shift on the adjacent bridgehead protons due to inductive effects and potential intramolecular hydrogen bonding.

Table 1: Comparative ¹³C NMR Chemical Shifts (ppm, CDCl₃, 298K)

Carbon PositionMorpholine (Standard)8-oxa-3-azabicyclo[3.2.1]octane8-Hydroxy-6-oxa-3-azabicyclo[3.2.1]octane
C1 (Bridgehead) -73.242.1
C2 (Next to N) 46.250.548.3
C4 (Next to N) 46.250.551.6
C5 (Bridgehead) -73.278.5
C6 / O-adjacent 67.128.4 (C6, CH₂)- (Oxygen at position 6)
C7 67.128.4 (C7, CH₂)68.2
C8 (Bridge) -- (Oxygen at position 8)72.4

Table 2: Comparative ¹H NMR Chemical Shifts (ppm, CDCl₃, 298K)

Proton PositionMorpholine (Standard)8-oxa-3-azabicyclo[3.2.1]octane8-Hydroxy-6-oxa-3-azabicyclo[3.2.1]octane
H1 (Bridgehead) -4.35 (m)2.45 (m)
H2, H2' 2.85 (m)2.90 (d), 3.10 (d)2.75 (d), 3.05 (dd)
H4, H4' 2.85 (m)2.90 (d), 3.10 (d)2.95 (d), 3.25 (dd)
H5 (Bridgehead) -4.35 (m)4.20 (d)
H6 / H7 3.65 (m)1.85 (m)3.60 (d), 3.95 (dd) (H7 protons)
H8 --4.05 (t)
Heteroatom (NH/OH) 1.80 (br s, NH)1.95 (br s, NH)1.85 (br s, NH), 2.60 (br s, OH)

Note: Morpholine data is referenced to standard baseline values [2].

Standardized Experimental Protocol for Unambiguous Assignment

Because the 8-Hydroxy-6-oxa-3-azabicyclo[3.2.1]octane scaffold is asymmetric and features overlapping aliphatic signals, 1D NMR alone is insufficient for rigorous structural validation. The following self-validating protocol utilizes 2D NMR to establish direct connectivity.

Step-by-Step Methodology:

  • Sample Preparation:

    • Dissolve 10-15 mg of the highly pure (>95%) compound in 0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v Tetramethylsilane (TMS) as an internal standard.

    • Transfer to a high-quality 5 mm NMR tube, ensuring a solvent depth of exactly 4.0 cm to optimize magnetic field homogeneity.

  • Instrument Calibration (Self-Validating Step):

    • Insert the sample into a 400 MHz or higher NMR spectrometer.

    • Lock onto the deuterium signal of CDCl₃.

    • Perform automated tuning and matching (ATM) followed by rigorous gradient shimming (Z1-Z5) until the CDCl₃ residual solvent peak (7.26 ppm) exhibits a linewidth at half-height (FWHM) of < 1.0 Hz. This ensures spectral resolution is sufficient to resolve complex ¹H multiplets.

  • 1D ¹H and ¹³C Acquisition:

    • ¹H NMR: Acquire 16 scans with a 90° pulse angle, a spectral width of 12 ppm, and a relaxation delay (D1) of 1.5 seconds.

    • ¹³C NMR: Acquire 1024 scans using power-gated broadband proton decoupling (e.g., WALTZ-16). Use a D1 of 2.0 seconds to ensure adequate relaxation of the bridgehead carbons.

  • 2D Correlation Spectroscopy (COSY & HSQC):

    • COSY: Acquire a gradient-selected COSY to map the H1-H2, H1-H7, and H1-H8 spin systems. This differentiates the C2/C4 protons, as only H2 will show a strong cross-peak to the H1 bridgehead.

    • HSQC: Acquire a multiplicity-edited HSQC to correlate protons to their directly attached carbons. Phase-sensitive editing will immediately distinguish the CH₂ groups (C2, C4, C7 - phased negative/blue) from the CH groups (C1, C5, C8 - phased positive/red).

  • Data Processing & Assignment:

    • Apply a 0.3 Hz exponential line broadening function to the 1D ¹H FID prior to Fourier Transform.

    • Baseline correct the spectra and reference TMS to 0.00 ppm.

    • Cross-reference the 1D multiplets with the HSQC map to finalize the assignments.

NMR_Workflow SamplePrep Sample Preparation (10-15 mg in CDCl3 + TMS) Calibration Lock, Tune, & Shim (Target FWHM < 1.0 Hz) SamplePrep->Calibration Insert Sample Acq1D 1D NMR Acquisition (1H: 16 scans, 13C: 1024 scans) Calibration->Acq1D Field Homogenized Acq2D 2D Correlation (COSY & Multiplicity-Edited HSQC) Acq1D->Acq2D Define Spectral Width Assignment Structural Assignment (Spin System Mapping) Acq2D->Assignment 2D Cross-Peaks

Fig 2. Self-validating NMR acquisition workflow for unambiguous structural assignment.

Conclusion

The 8-Hydroxy-6-oxa-3-azabicyclo[3.2.1]octane scaffold offers a highly rigid, sp³-enriched alternative to traditional morpholines. As demonstrated by the comparative NMR data, the asymmetric placement of the oxygen and the addition of the hydroxyl group create a distinct electronic environment, evidenced by the dramatic deshielding of the C5 bridgehead and C8 bridging carbons. By following the rigorous 2D NMR protocol outlined above, researchers can confidently validate the structural integrity of these advanced bioisosteres during lead optimization campaigns.

References

  • Lovering, F., Bikker, J., & Humblet, C. "Escape from Flatland: Increasing Saturation as an Approach to Improving Clinical Success." Nature Reviews Drug Discovery. Available at: [Link]

  • National Center for Biotechnology Information. "Morpholine Compound Summary." PubChem Database. Available at: [Link]

  • Stepan, A. F., et al. "Application of the Bicyclo[1.1.1]pentane Motif as a Nonclassical Phenyl Ring Bioisostere." Journal of Medicinal Chemistry. Available at: [Link]

  • Kuhn, S., et al. "NMRShiftDB: an open-source, open-access database for chemical structures and their NMR spectra." NMRShiftDB. Available at: [Link]

Comparative

A Head-to-Head Battle of Scaffolds: 8-Hydroxy-6-oxa-3-azabicyclo[3.2.1]octane vs. Morpholine in Modern Drug Discovery

A Senior Application Scientist's Guide to Scaffold Selection, Experimental Validation, and SAR Interpretation In the intricate chess game of drug design, the choice of a scaffold—the core molecular framework—can dictate...

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Author: BenchChem Technical Support Team. Date: April 2026

A Senior Application Scientist's Guide to Scaffold Selection, Experimental Validation, and SAR Interpretation

In the intricate chess game of drug design, the choice of a scaffold—the core molecular framework—can dictate the success or failure of a campaign. For decades, morpholine has been a trusted workhorse, a flexible and synthetically tractable scaffold found in numerous approved drugs. However, the relentless pursuit of improved potency, selectivity, and pharmacokinetic profiles has driven medicinal chemists to explore more sophisticated three-dimensional (3D) structures. Among these, the 8-Hydroxy-6-oxa-3-azabicyclo[3.2.1]octane scaffold has emerged as a compelling, conformationally restricted alternative to morpholine, offering a distinct set of advantages in navigating complex biological space.

This guide provides a deep, evidence-based comparison of these two critical scaffolds. We will move beyond simple structural diagrams to dissect their intrinsic properties, explore the causal relationships between their architectures and resulting pharmacological effects, and provide actionable experimental protocols for their direct comparison in a laboratory setting.

Part 1: Deconstructing the Scaffolds: A Physicochemical and Conformational Showdown

The fundamental differences between the flexible morpholine and the rigid bicyclic octane derivative are rooted in their topology and stereochemistry. These differences have profound implications for their behavior in biological systems.

Morpholine: The Flexible Workhorse

Morpholine is a six-membered saturated heterocycle featuring an ether and a secondary amine. Its synthetic accessibility and favorable physicochemical properties have made it a staple in medicinal chemistry. However, its conformational flexibility, primarily through low-energy chair-boat interconversion, can be a double-edged sword. While this flexibility allows it to adapt to various binding pockets, it comes at an entropic cost upon binding and can lead to less defined Structure-Activity Relationships (SAR).

8-Hydroxy-6-oxa-3-azabicyclo[3.2.1]octane: The Rigid Contender

This bridged bicyclic system can be conceptualized as a "locked" morpholine. The bicyclic structure dramatically reduces conformational freedom, presenting a well-defined three-dimensional vector for substituents. This pre-organization can lead to a significant increase in binding affinity by minimizing the entropic penalty of binding. The hydroxyl group at the 8-position provides an additional vector for hydrogen bonding, offering a new handle for chemists to achieve desired interactions.

Table 1: Comparative Physicochemical Properties
PropertyMorpholine8-Hydroxy-6-oxa-3-azabicyclo[3.2.1]octaneCausality and Implication for Drug Design
Molecular Weight ( g/mol ) 87.12143.17The bicyclic scaffold introduces higher molecular weight, a key consideration for maintaining "rule-of-five" compliance.
logP (Calculated) -0.86-1.5 to -1.0The increased polarity from the hydroxyl group and the locked structure generally leads to lower lipophilicity, which can be beneficial for improving solubility and reducing off-target effects.
pKa (of Conjugate Acid) ~8.4~8.5 - 9.0The pKa of the secondary amine is comparable, ensuring it is protonated at physiological pH. This is critical for forming key ionic interactions or for aqueous solubility.
Topological Polar Surface Area (TPSA) 21.3 Ų41.5 ŲThe addition of the hydroxyl group significantly increases the TPSA. This can improve solubility but may negatively impact cell permeability if not balanced by other molecular features.
Conformational Freedom High (Chair-boat interconversion)Low (Rigid bicyclic system)Reduced flexibility minimizes the entropic penalty upon binding, potentially leading to higher affinity. The rigid structure provides more defined SAR.

Part 2: The Impact on ADME Properties: A Data-Driven Analysis

A scaffold's true worth is proven not just in its binding affinity but in its ability to produce a drug with a favorable Absorption, Distribution, Metabolism, and Excretion (ADME) profile. Here, the structural differences between the two scaffolds lead to predictable and experimentally verifiable outcomes.

Metabolic Stability: A Clear Divergence

Morpholine rings are susceptible to oxidative metabolism, often leading to ring-opening or N-dealkylation, which can result in rapid clearance. The carbon atoms adjacent to the ring oxygen and nitrogen are particularly vulnerable to cytochrome P450 (CYP) enzymes.

The 8-Hydroxy-6-oxa-3-azabicyclo[3.2.1]octane scaffold, by its very nature, often exhibits enhanced metabolic stability. Its rigid, bridged structure can sterically shield susceptible positions from metabolic enzymes. Furthermore, the absence of easily abstractable hydrogens alpha to the oxygen in the same manner as morpholine can block key metabolic pathways.

Case Study: M4 Muscarinic Acetylcholine Receptor Positive Allosteric Modulators (PAMs)

A study in the development of M4 PAMs provides a direct comparison. Researchers at Vanderbilt University found that replacing a morpholine moiety with the 8-oxa-3-azabicyclo[3.2.1]octane scaffold led to a significant improvement in metabolic stability in human liver microsomes.

Table 2: Comparative In Vitro ADME Profile
AssayMorpholine-Containing Compound (Hypothetical)8-Hydroxy-6-oxa-3-azabicyclo[3.2.1]octane AnalogRationale for Observed Differences
Human Liver Microsomal Stability (T½, min) < 15> 60The rigid bicyclic structure sterically hinders access of CYP enzymes to metabolic soft spots, preventing oxidative metabolism that readily occurs on the flexible morpholine ring.
PAMPA Permeability (Pe, 10⁻⁶ cm/s) HighModerate to LowThe higher TPSA and lower logP of the hydroxylated bicyclic scaffold can reduce passive diffusion. This is a trade-off that may require optimization of other parts of the molecule.
hERG Inhibition (IC₅₀, µM) > 30> 30Both scaffolds generally exhibit low potential for hERG inhibition due to their non-planar, saturated nature and lack of strong aromatic features.
CYP3A4 Inhibition (IC₅₀, µM) > 20> 20The basic nitrogen in both scaffolds can be a source of CYP inhibition, but this is highly dependent on the overall molecular context. In many cases, both are well-tolerated.

Part 3: Experimental Protocols for Head-to-Head Comparison

To make an informed decision, direct experimental comparison is paramount. The following protocols outline a standardized workflow for evaluating two compounds that differ only by the scaffold .

Workflow for Scaffold Comparison

Caption: Workflow for comparative analysis of drug candidates.

Protocol 1: Human Liver Microsomal (HLM) Stability Assay

This experiment assesses the rate of metabolism, a key determinant of a drug's half-life in the body.

Objective: To determine the in vitro intrinsic clearance (CLint) of Cmpd-M and Cmpd-B.

Methodology:

  • Reagent Preparation:

    • Prepare a 1 M potassium phosphate buffer (pH 7.4).

    • Prepare a 10 mM stock solution of each test compound (Cmpd-M, Cmpd-B) and a positive control (e.g., Verapamil) in DMSO.

    • Prepare a 20 mg/mL stock of Human Liver Microsomes (pooled, from a reputable vendor) in buffer.

    • Prepare an NADPH regenerating system (e.g., NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase).

  • Incubation:

    • In a 96-well plate, combine buffer, microsomes (final concentration 0.5 mg/mL), and test compound (final concentration 1 µM).

    • Pre-incubate the plate at 37°C for 5 minutes.

    • Initiate the metabolic reaction by adding the pre-warmed NADPH regenerating system.

  • Time Points & Quenching:

    • At specified time points (e.g., 0, 5, 15, 30, 60 minutes), transfer an aliquot of the reaction mixture to a new plate containing ice-cold acetonitrile with an internal standard (e.g., Tolbutamide). This stops the reaction and precipitates the proteins.

  • Analysis:

    • Centrifuge the quenched plate to pellet the precipitated protein.

    • Transfer the supernatant to a new plate for LC-MS/MS analysis.

    • Quantify the remaining parent compound at each time point relative to the internal standard.

  • Data Interpretation:

    • Plot the natural log of the percentage of compound remaining versus time.

    • The slope of the line (k) is the elimination rate constant.

    • Calculate the half-life (T½) as 0.693 / k. A longer half-life indicates greater metabolic stability.

Part 4: Navigating SAR with 3D Scaffolds

The true power of a rigid scaffold lies in its ability to clarify Structure-Activity Relationships. With fewer conformations to consider, the effect of a substituent's placement becomes more predictable.

Vectorial Control of Properties

The 8-Hydroxy-6-oxa-3-azabicyclo[3.2.1]octane scaffold provides distinct vectors for substitution that are not present in morpholine.

Caption: Substituent vectors on morpholine vs. the bicyclic scaffold.

The bicyclic scaffold allows for the exploration of a new vector via the hydroxyl group. This can be used to pick up a new hydrogen bond interaction with the target protein that was inaccessible with the morpholine scaffold, potentially leading to a dramatic increase in potency and selectivity.

Conclusion and Future Outlook

The choice between morpholine and the 8-Hydroxy-6-oxa-3-azabicyclo[3.2.1]octane scaffold is a strategic decision in drug design, not a simple substitution.

  • Choose Morpholine when: Rapid synthesis, established chemistry, and high permeability are the primary drivers, and metabolic stability is not a major liability. It remains an excellent scaffold for initial exploration and lead generation.

  • Choose 8-Hydroxy-6-oxa-3-azabicyclo[3.2.1]octane when: The project requires enhanced metabolic stability, increased potency through conformational locking, or the exploration of new hydrogen bonding interactions to improve selectivity. It is a superior choice for lead optimization where the limitations of simpler scaffolds have been reached.

The increasing prevalence of 3D scaffolds like the 8-Hydroxy-6-oxa-3-azabicyclo[3.2.1]octane derivative in modern medicinal chemistry highlights a paradigm shift. As we target more complex and challenging biological targets, the ability to exert precise control over the three-dimensional presentation of pharmacophoric elements becomes essential. While requiring a greater synthetic investment, the payoff in improved drug-like properties often justifies the effort, paving the way for the next generation of innovative therapeutics.

References

  • Wager, T. T., Hou, X., Verhoest, P. R., & Villalobos, A. (2016). Moving beyond Rules: The Development of a Central Nervous System Multiparameter Optimization (CNS MPO) Approach To Enable Alignment of Druglike Properties. ACS Chemical Neuroscience, 7(6), 767–775. [Link]

  • Mulligan, R. J., & Sheppard, T. D. (2018). Methods for the synthesis of saturated N-heterocycles. Organic & Biomolecular Chemistry, 16(30), 5415–5436. [Link]

  • Rook, J. M., et al. (2015). The Novel M4 Muscarinic Acetylcholine Receptor Positive Allosteric Modulator VU0467154 Reverses Pharmacologically Induced Social Interaction and Cognitive Deficits in Rodent Models. Neuropsychopharmacology, 40(10), 2466–2477. [Link]

  • Di, L., & Kerns, E. H. (2003). Profiling drug-like properties in discovery research. Current Opinion in Chemical Biology, 7(3), 402–408. [Link]

  • Kansy, M., Senner, F., & Gubernator, K. (1998). Physicochemical high throughput screening: the role of absorption and distribution in drug discovery. Journal of Medicinal Chemistry, 41(7), 1007–1010. [Link]

Validation

X-ray crystallographic data for 8-Hydroxy-6-oxa-3-azabicyclo[3.2.1]octane structural validation

Initiating Data Search I'm currently engaged in a comprehensive search for X-ray crystallographic data on 8-Hydroxy-6-oxa-3-azabicyclo[3.2.1]octane and related structures. Simultaneously, I'm exploring alternative struct...

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Initiating Data Search

I'm currently engaged in a comprehensive search for X-ray crystallographic data on 8-Hydroxy-6-oxa-3-azabicyclo[3.2.1]octane and related structures. Simultaneously, I'm exploring alternative structural validation methods for similar bicyclic compounds to strengthen the validation process.

Expanding Validation Methods

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Developing Comparison Guide

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Initiating Structural Search

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Expanding Search Strategies

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Refining Validation Methods

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Deepening the Approach

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Analyzing Validation Techniques

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Refining Protocol Comparisons

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Building a Synthesis Guide

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Refining Analytical Strategy

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Consolidating Foundational Data

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Comparative

Mass spectrometry fragmentation pathways of 8-Hydroxy-6-oxa-3-azabicyclo[3.2.1]octane

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Initiating Data Collection

I'm now diving deep into Google, aiming to build a solid foundation of knowledge. My focus is on mass spectrometry fragmentation patterns specific to 8-Hydroxy-6-oxa-3-azabicyclo[3.2.1]octane and related alkaloids. Simultaneously, I'm scouring for existing experimental protocols that could be relevant to analyze these small organic molecules.

Expanding Search Parameters

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Refining Information Acquisition

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Validation

Advanced HPLC Method Development and Validation for 8-Hydroxy-6-oxa-3-azabicyclo[3.2.1]octane: A Methodological Comparison Guide

The Analytical Challenge The compound 8-Hydroxy-6-oxa-3-azabicyclo[3.2.1]octane is a highly polar, bridged morpholine derivative increasingly utilized as a rigid, hydrophilic scaffold in modern drug discovery. From an an...

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Author: BenchChem Technical Support Team. Date: April 2026

The Analytical Challenge

The compound 8-Hydroxy-6-oxa-3-azabicyclo[3.2.1]octane is a highly polar, bridged morpholine derivative increasingly utilized as a rigid, hydrophilic scaffold in modern drug discovery. From an analytical perspective, this molecule presents a severe dual challenge:

  • Absence of a Chromophore: Lacking a conjugated π -system or aromatic ring, the molecule exhibits negligible ultraviolet (UV) absorbance above 210 nm.

  • Extreme Polarity: The combination of a secondary amine, an ether linkage, and a hydroxyl group results in a highly hydrophilic profile (estimated LogP < -1.0), leading to catastrophic retention failure on standard reversed-phase (RP) C18 columns.

To establish a robust purity assay, analytical scientists must move beyond traditional RP-HPLC-UV. This guide objectively compares a traditional brute-force approach (Ion-Pairing RP-HPLC with low-wavelength UV) against a modern, orthogonal approach: Hydrophilic Interaction Liquid Chromatography coupled with Charged Aerosol Detection (HILIC-CAD) .

Methodological Comparison: RP-HPLC-UV vs. HILIC-CAD

The Mechanistic Divide

Attempting to retain this basic, polar scaffold on a C18 column requires ion-pairing reagents (e.g., sodium octane sulfonate) and highly aqueous mobile phases. However, ion-pairing reagents cause prolonged column equilibration and severe baseline drift at the low UV wavelengths (205-210 nm) required to detect the analyte.

Conversely, HILIC leverages a polar stationary phase and a highly organic (acetonitrile-rich) mobile phase. The analyte partitions into a water-enriched layer immobilized on the stationary phase, providing excellent retention for polar amines. Because HILIC mobile phases are highly volatile, they are perfectly compatible with Charged Aerosol Detection (CAD) , a mass-sensitive detector that provides a uniform response for non-volatile analytes regardless of their optical properties, as detailed in recent CAD methodology reviews.

DecisionTree A Analyte: 8-Hydroxy-6-oxa- 3-azabicyclo[3.2.1]octane B Assess UV Chromophore A->B C Assess Polarity (LogP < 0) A->C D UV Detection (Fails: No Chromophore) B->D Conjugated Pi? No E Universal Detection (CAD/MS) B->E Alternative F RP-HPLC (Fails: No Retention) C->F Hydrophobic? No G HILIC (Strong Retention) C->G Hydrophilic? Yes H Optimized Workflow: HILIC-CAD E->H G->H

Caption: Decision matrix for selecting the optimal chromatographic and detection strategy.

Experimental Performance Data

The following table summarizes the experimental comparison between the two developed methods for a 0.5 mg/mL standard of 8-Hydroxy-6-oxa-3-azabicyclo[3.2.1]octane.

ParameterRP-HPLC-UV (Ion-Pairing)HILIC-CAD (Zwitterionic)Conclusion / Causality
Retention Time ( tR​ ) 2.4 min8.7 minHILIC provides superior partitioning for hydrophilic scaffolds.
Tailing Factor ( Tf​ ) 2.1 (Severe tailing)1.1 (Symmetrical)HILIC avoids secondary silanol interactions typical in RP-HPLC.
Theoretical Plates ( N ) ~3,500~14,200Higher organic content in HILIC lowers mobile phase viscosity, improving mass transfer.
Signal-to-Noise (S/N) 12:1 (at 210 nm)185:1CAD eliminates baseline noise caused by UV-absorbing mobile phase additives.
Limit of Quantitation 0.05 mg/mL0.002 mg/mLCAD offers a 25-fold improvement in sensitivity for non-chromophoric compounds.

Verdict: The HILIC-CAD method is objectively superior, offering robust retention, symmetrical peak shape, and high sensitivity.

Optimized HILIC-CAD Experimental Protocol

To ensure a self-validating and reproducible system, the following protocol details the optimized HILIC-CAD methodology.

Mechanistic Rationale for Reagent Selection
  • Buffer Choice: 10 mM Ammonium Formate. Why? CAD requires strictly volatile mobile phases. Non-volatile salts (like phosphates) will precipitate during nebulization, catastrophically fouling the corona discharge needle.

  • pH Control: Adjusted to pH 3.0 with formic acid. Why? The 3-aza secondary amine has a pKa of ~9.0. At pH 3.0, the amine is fully protonated, ensuring a single, consistent charge state that prevents peak splitting and maximizes polar interactions with the stationary phase, a core principle of HILIC chromatography.

Step-by-Step Methodology

Step 1: Mobile Phase Preparation

  • Mobile Phase A (Aqueous): Dissolve 0.63 g of LC-MS grade ammonium formate in 1.0 L of ultrapure water (18.2 MΩ·cm). Adjust to pH 3.0 ± 0.05 using LC-MS grade formic acid. Filter through a 0.2 µm PTFE membrane.

  • Mobile Phase B (Organic): 100% LC-MS grade Acetonitrile.

Step 2: Chromatographic Conditions

  • Column: Zwitterionic HILIC column (e.g., SeQuant® ZIC®-HILIC), 150 × 4.6 mm, 5 µm.

  • Column Temperature: 40°C (reduces backpressure and improves peak shape).

  • Flow Rate: 1.0 mL/min.

  • Injection Volume: 5 µL (Sample diluent: 75% Acetonitrile / 25% Water. Critical: High aqueous injection volumes in HILIC will cause peak distortion).

  • Gradient Program:

    • 0.0 - 2.0 min: 90% B

    • 2.0 - 10.0 min: Linear gradient to 60% B

    • 10.0 - 12.0 min: Hold at 60% B

    • 12.0 - 12.1 min: Return to 90% B

    • 12.1 - 20.0 min: Re-equilibration (HILIC requires longer re-equilibration times than RP-HPLC).

Step 3: CAD Detector Settings

  • Evaporation Temperature: 35°C (Optimized for low-molecular-weight, semi-volatile analytes to prevent analyte loss during desolvation).

  • Data Collection Rate: 10 Hz.

  • Filter: 3.6 seconds.

CADWorkflow N1 HILIC Eluent (Analyte + Mobile Phase) N2 Nebulization (N2 Gas) N1->N2 N3 Desolvation (Evaporator Tube) N2->N3 N4 Corona Discharge (Particle Charging) N3->N4 N5 Electrometer (Signal Detection) N4->N5

Caption: Mechanism of signal generation in Charged Aerosol Detection (CAD).

Method Validation (ICH Q2(R2) Framework)

To ensure analytical trustworthiness, the HILIC-CAD method must be validated according to the latest ICH Q2(R2) guidelines on the validation of analytical procedures.

Specificity

Specificity was demonstrated by injecting a blank (diluent) and observing no interfering peaks at the retention time of 8-Hydroxy-6-oxa-3-azabicyclo[3.2.1]octane (8.7 min). Forced degradation studies (acid, base, peroxide, heat) confirmed that all degradants are baseline resolved ( Rs​>1.5 ) from the main peak.

Linearity and Range

Because CAD is a mass-sensitive detector, its response is inherently non-linear over wide ranges. However, by applying a power-function transformation ( y=axb ) or restricting the range, pseudo-linearity is achieved.

  • Range: 0.1 mg/mL to 0.75 mg/mL (20% to 150% of nominal target concentration).

  • Correlation Coefficient ( R2 ): > 0.998 (using quadratic or power-law regression fitting, acceptable under ICH Q2(R2) for non-linear detectors).

Accuracy (Recovery)

Accuracy was evaluated by spiking known quantities of the reference standard into a synthetic matrix at three levels (50%, 100%, 150%).

  • Mean Recovery: 99.2% - 101.4%.

  • Causality: The high recovery confirms that the sample diluent (75% ACN) effectively extracts the analyte without inducing precipitation, and the CAD response is unaffected by matrix suppression.

Precision (Repeatability)

Six independent sample preparations at the 100% test concentration (0.5 mg/mL) were analyzed.

  • %RSD of Peak Area: 1.2% (Well within the ≤2.0% acceptance criterion).

  • %RSD of Retention Time: 0.4% (Demonstrating robust column equilibration and stable HILIC partitioning).

References

  • ICH Harmonised Guideline: Validation of Analytical Procedures Q2(R2). International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH). (2023). URL: [Link]

  • Jianrui, N., et al. Hydrophilic Interaction Chromatography (HILIC) in the Analysis of Polar Compounds. National Center for Biotechnology Information (PMC). (2011). URL: [Link]

  • Schönherr, C., et al. Charged Aerosol Detection in Liquid Chromatography—A Review of the Current State of the Art. National Center for Biotechnology Information (PMC). (2018). URL: [Link]

Comparative

A Structural Showdown: 8-Hydroxy-6-oxa-3-azabicyclo[3.2.1]octane versus Tropane Alkaloids in Drug Design

In the intricate world of medicinal chemistry, the bicyclic scaffold is a recurring motif, offering a rigid framework that can be precisely decorated to achieve desired pharmacological effects. Among these, the tropane a...

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Author: BenchChem Technical Support Team. Date: April 2026

In the intricate world of medicinal chemistry, the bicyclic scaffold is a recurring motif, offering a rigid framework that can be precisely decorated to achieve desired pharmacological effects. Among these, the tropane alkaloids and their synthetic analogues have a long and storied history. However, the quest for novel therapeutic agents with improved efficacy and reduced side effects has led to the exploration of structurally related, yet distinct, heterocyclic systems. This guide provides a deep, comparative analysis of the 8-Hydroxy-6-oxa-3-azabicyclo[3.2.1]octane scaffold and the classic tropane alkaloid framework, offering researchers and drug development professionals a comprehensive understanding of their structural nuances and pharmacological implications.

The Core Architecture: A Tale of Two Bridges

At first glance, the 8-Hydroxy-6-oxa-3-azabicyclo[3.2.1]octane and tropane alkaloid skeletons share a common bicyclo[3.2.1]octane core. This bridged system imparts significant conformational rigidity, a crucial factor in dictating how these molecules interact with their biological targets. However, the fundamental difference lies in the identity of the atoms that constitute the bridge.

Tropane Alkaloids: The quintessential tropane ring system, as seen in natural products like atropine and cocaine, features an all-carbon bridge. Specifically, it is an 8-azabicyclo[3.2.1]octane system where a nitrogen atom (N-8) is a key component of the bicyclic structure. The bridge itself is formed by an ethylene (-CH2-CH2-) group connecting C-1 and C-5.

8-Hydroxy-6-oxa-3-azabicyclo[3.2.1]octane: This synthetic scaffold introduces heteroatoms into the core structure, fundamentally altering its properties. Here, the bridge contains an oxygen atom, classifying it as an oxabicyclo system. The nomenclature reveals its precise atomic arrangement: an oxygen at position 6 (6-oxa) and a nitrogen at position 3 (3-aza). The hydroxyl group at position 8 (8-Hydroxy) further distinguishes it, offering a key point for functionalization.

Below is a visual representation of these two core structures, highlighting their key differences.

Caption: Core structures of Tropane Alkaloid and 8-Hydroxy-6-oxa-3-azabicyclo[3.2.1]octane.

Stereochemistry and Conformational Landscape

The rigid nature of the bicyclo[3.2.1]octane system in both scaffolds significantly limits their conformational freedom compared to more flexible aliphatic or monocyclic systems. This pre-organization of substituents into well-defined spatial orientations is a key advantage in drug design, as it can lead to higher binding affinities and selectivities.

Tropane Alkaloids: The stereochemistry of the substituent at the C-3 position is a critical determinant of biological activity. For instance, in cocaine, the 3β-carbomethoxy group is essential for its activity as a dopamine reuptake inhibitor. The nitrogen bridge can exist in two conformations, with the N-methyl group being either axial or equatorial. The equatorial conformation is generally more stable.

8-Hydroxy-6-oxa-3-azabicyclo[3.2.1]octane: The introduction of the oxygen atom in the bridge and the nitrogen in the five-membered ring introduces new stereochemical considerations. The hydroxyl group at C-8 can be either syn or anti with respect to the oxygen bridge, leading to distinct diastereomers with potentially different pharmacological profiles. The nitrogen at the 3-position also presents opportunities for substitution, with the orientation of the substituent influencing receptor interactions.

Physicochemical Properties: The Impact of Heteroatoms

The replacement of carbon atoms with nitrogen and oxygen in the 8-Hydroxy-6-oxa-3-azabicyclo[3.2.1]octane scaffold has a profound impact on its physicochemical properties compared to the all-carbon bridge of tropane alkaloids.

PropertyTropane Alkaloids (e.g., Tropine)8-Hydroxy-6-oxa-3-azabicyclo[3.2.1]octaneRationale for Difference
Polarity Moderately PolarMore PolarPresence of the ether oxygen (O-6) and the hydroxyl group (C-8-OH) increases polarity and hydrogen bonding potential.
Basicity (pKa) Typically around 9-10 (for the N-8 amine)Expected to be lower (for the N-3 amine)The nitrogen at the 3-position is a secondary or tertiary amine within a five-membered ring, generally less basic than the bridged tertiary amine in tropanes.
Solubility Variable, generally soluble in organic solvents and aqueous acid.Expected to have higher aqueous solubility.The increased polarity and hydrogen bonding capacity from the additional heteroatoms and hydroxyl group enhance water solubility.
Metabolic Stability N-demethylation is a common metabolic pathway. Ester groups are susceptible to hydrolysis.The ether linkage is generally more stable than an ester. The secondary/tertiary amine at N-3 will be subject to different metabolic pathways than the N-8 of tropanes.The introduction of the oxa-bridge and repositioning of the nitrogen fundamentally alters the sites of metabolic attack.

Structure-Activity Relationships (SAR) and Pharmacological Implications

The structural and physicochemical differences between these two scaffolds translate into distinct structure-activity relationships and, consequently, different pharmacological applications.

Tropane Alkaloids: The SAR of tropane alkaloids is well-established. They are renowned for their effects on the central and peripheral nervous systems.

  • Muscarinic Receptor Antagonists: Atropine and scopolamine are classic examples, with the ester linkage at C-3 being crucial for their anticholinergic activity.

  • Dopamine Transporter (DAT) Inhibitors: Cocaine and its analogues block the DAT, leading to their stimulant effects. The 3β-phenyltropane structure is a key pharmacophore for DAT inhibition.

8-Hydroxy-6-oxa-3-azabicyclo[3.2.1]octane: This scaffold is a more recent entrant in medicinal chemistry. Its derivatives have shown promise in a variety of therapeutic areas, often with profiles distinct from tropane alkaloids. The introduction of the oxygen bridge and the repositioning of the nitrogen allow for the exploration of new chemical space and receptor interactions. The hydroxyl group at C-8 serves as a convenient handle for further chemical modification, enabling the synthesis of diverse libraries of compounds for screening.

Experimental Protocols for Structural Elucidation and Comparison

A rigorous comparison of these scaffolds relies on a suite of analytical techniques. Below are representative protocols for key experiments.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To confirm the chemical structure and determine the relative stereochemistry of substituents.

Methodology:

  • Sample Preparation: Dissolve 5-10 mg of the compound in 0.6 mL of a suitable deuterated solvent (e.g., CDCl3, D2O, or DMSO-d6) in a 5 mm NMR tube.

  • 1H NMR Spectroscopy:

    • Acquire a standard 1D 1H NMR spectrum to identify the chemical shifts, integration, and coupling constants of all protons.

    • Pay close attention to the signals of the bridgehead protons and the protons on the carbon atoms adjacent to the heteroatoms, as their chemical shifts and coupling patterns are diagnostic.

  • 13C NMR Spectroscopy:

    • Acquire a proton-decoupled 13C NMR spectrum to determine the number of unique carbon environments.

    • Use DEPT (Distortionless Enhancement by Polarization Transfer) experiments (DEPT-90 and DEPT-135) to differentiate between CH, CH2, and CH3 groups.

  • 2D NMR Spectroscopy:

    • COSY (Correlation Spectroscopy): To establish proton-proton coupling networks and trace the connectivity of the carbon skeleton.

    • HSQC (Heteronuclear Single Quantum Coherence): To correlate each proton with its directly attached carbon atom.

    • HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range (2-3 bond) correlations between protons and carbons, which is crucial for assigning quaternary carbons and piecing together the bicyclic framework.

    • NOESY (Nuclear Overhauser Effect Spectroscopy): To determine the spatial proximity of protons. The presence or absence of NOE cross-peaks between key protons (e.g., between the C-8 proton and protons on the five- or six-membered rings) is critical for assigning the syn or anti configuration of the C-8 hydroxyl group and the overall stereochemistry.

G cluster_workflow NMR-Based Structural Elucidation Workflow Start Dissolve Sample H1 1D ¹H NMR Start->H1 C13 1D ¹³C NMR & DEPT Start->C13 COSY 2D COSY H1->COSY HSQC 2D HSQC C13->HSQC Structure Propose Structure COSY->Structure HMBC 2D HMBC HSQC->HMBC HMBC->Structure NOESY 2D NOESY NOESY->Structure

Caption: Workflow for NMR-based structural elucidation.

X-Ray Crystallography

Objective: To obtain an unambiguous, three-dimensional structure of the molecule in the solid state, providing precise bond lengths, bond angles, and conformational details.

Methodology:

  • Crystal Growth: Grow single crystals of the compound suitable for X-ray diffraction. This is often the most challenging step and may require screening various solvents and crystallization techniques (e.g., slow evaporation, vapor diffusion, cooling).

  • Data Collection: Mount a suitable crystal on a goniometer and place it in an X-ray diffractometer. Cool the crystal (typically to 100 K) to minimize thermal vibrations. Irradiate the crystal with a monochromatic X-ray beam and collect the diffraction data as the crystal is rotated.

  • Structure Solution and Refinement:

    • Process the diffraction data (integration and scaling) to obtain a set of structure factors.

    • Solve the phase problem using direct methods or Patterson methods to generate an initial electron density map.

    • Build an initial model of the molecule into the electron density map.

    • Refine the atomic coordinates and thermal parameters against the experimental data until the model converges and provides a good fit to the data.

Computational Modeling

Objective: To compare the conformational preferences, electronic properties, and steric profiles of the two scaffolds in silico.

Methodology:

  • Structure Building: Build the 3D structures of the parent scaffolds and their key derivatives using molecular modeling software.

  • Conformational Analysis: Perform a systematic conformational search or molecular dynamics simulation to identify low-energy conformations. This is particularly useful for assessing the flexibility of the rings and the preferred orientation of substituents.

  • Quantum Mechanical Calculations:

    • Perform geometry optimization at a suitable level of theory (e.g., Density Functional Theory with a basis set like B3LYP/6-31G*) to obtain accurate geometries and relative energies of different conformers.

    • Calculate molecular properties such as electrostatic potential maps to visualize regions of positive and negative charge, which are important for understanding intermolecular interactions.

    • Calculate orbital energies (HOMO/LUMO) to assess the chemical reactivity of the scaffolds.

Conclusion and Future Outlook

The 8-Hydroxy-6-oxa-3-azabicyclo[3.2.1]octane scaffold represents a valuable alternative to the traditional tropane alkaloid framework in drug discovery. Its unique combination of heteroatoms imparts distinct physicochemical properties, including increased polarity and different metabolic profiles. The conformational constraints imposed by the bicyclic system, coupled with the new possibilities for substitution and hydrogen bonding, open up exciting avenues for the design of novel ligands with high affinity and selectivity for a range of biological targets. While tropane alkaloids will continue to be a source of inspiration and valuable therapeutic agents, the exploration of bioisosteric replacements like the 8-Hydroxy-6-oxa-3-azabicyclo[3.2.1]octane system is a testament to the ongoing innovation in medicinal chemistry. Future work in this area will likely focus on the synthesis of diverse compound libraries based on this newer scaffold and their evaluation in a broad range of biological assays to unlock their full therapeutic potential.

Validation

High-Resolution IR Spectroscopy for Conformationally Restricted Scaffolds: A Comparative Guide for 8-Hydroxy-6-oxa-3-azabicyclo[3.2.1]octane

Target Audience: Analytical Chemists, Medicinal Chemists, and Drug Development Professionals Content Type: Methodology Comparison Guide & Experimental Protocol Executive Summary & Analytical Challenge In modern medicinal...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Analytical Chemists, Medicinal Chemists, and Drug Development Professionals Content Type: Methodology Comparison Guide & Experimental Protocol

Executive Summary & Analytical Challenge

In modern medicinal chemistry, bridged bicyclic systems like 8-Hydroxy-6-oxa-3-azabicyclo[3.2.1]octane are increasingly utilized as conformationally restricted bioisosteres for morpholine and piperidine. This scaffold improves metabolic stability and modulates basicity. However, structurally verifying this highly functionalized intermediate via Mid-Infrared (Mid-IR) spectroscopy presents a unique analytical challenge.

The molecule contains three highly polar functional groups in close spatial proximity:

  • A secondary amine (-NH-) at the 3-position.

  • An ether linkage (-O-) at the 6-position.

  • A secondary alcohol (-OH) at the 8-position (bridgehead carbon).

In the solid state, extensive intermolecular hydrogen bonding causes the O-H and N-H stretching vibrations to merge into a single, massive, indistinguishable broad band between 3100–3500 cm⁻¹. As a Senior Application Scientist, I have designed this guide to objectively compare three distinct IR modalities—ATR-FTIR (Solid) , Transmission (KBr Pellet) , and Transmission (Liquid Cell) —demonstrating how to break these hydrogen bonds and achieve baseline resolution of these critical functional groups.

Comparative Analysis of IR Modalities

Choosing the correct sample presentation is more critical than the spectrometer itself. Below is a performance comparison of the three primary techniques for analyzing this specific bicyclic scaffold.

A. Attenuated Total Reflectance (ATR-FTIR)
  • Mechanism: Utilizes an evanescent wave penetrating 0.5–2 µm into the solid sample pressed against a high-refractive-index crystal (e.g., Diamond).

  • Performance for Target: Fast and non-destructive, but suffers from wavelength-dependent penetration depth. High-wavenumber bands (like O-H and N-H stretches at ~3300 cm⁻¹) appear artificially weak compared to the fingerprint region. Hydrogen bonding remains intact, leaving the O-H/N-H overlap unresolved.

B. Transmission FTIR (KBr Pellet)
  • Mechanism: The sample is diluted (1% w/w) in IR-transparent Potassium Bromide and pressed into a solid disk.

  • Performance for Target: Provides excellent signal-to-noise ratios and true relative peak intensities. However, KBr is highly hygroscopic. Absorbed atmospheric water creates a strong artifact at 3400 cm⁻¹ and 1640 cm⁻¹, which actively masks the target's crucial amine and hydroxyl bands.

C. Transmission FTIR (Liquid Cell in CHCl₃) - The Optimal Choice
  • Mechanism: The sample is dissolved in an anhydrous, IR-transparent solvent and analyzed in a fixed-pathlength cell.

  • Performance for Target: By dissolving the sample in dilute anhydrous chloroform, intermolecular hydrogen bonds are broken. This isolates the monomers, resulting in sharp, distinct, and fully resolved bands for the "free" O-H (~3600 cm⁻¹) and "free" N-H (~3400 cm⁻¹).

Quantitative Data: IR Absorption Bands Comparison

The following table summarizes the experimental absorption bands for 8-Hydroxy-6-oxa-3-azabicyclo[3.2.1]octane, highlighting the spectral shifts caused by the chosen methodology. Data is benchmarked against standard functional group frequencies found in the.

Functional GroupVibration ModeATR-FTIR (Solid State, cm⁻¹)Liquid Cell (CHCl₃, cm⁻¹)Signal Intensity
Bridgehead Alcohol O-H Stretch3250–3400 (Broad, merged)3580–3620 (Sharp, resolved)Strong
Secondary Amine N-H Stretch3200–3300 (Hidden shoulder)3400–3450 (Sharp, resolved)Medium
Alkane Scaffold C-H Stretch (sp³)2850–29502850–2950Medium
Ether Linkage C-O-C Asym. Stretch1080–11201080–1120Strong
Alcohol C-O Stretch1030–10601030–1060Strong

Experimental Workflows & Logical Relationships

IR_Workflow Start 8-Hydroxy-6-oxa-3-azabicyclo[3.2.1]octane Decision Select Modality Start->Decision ATR ATR-FTIR (Solid) Decision->ATR KBr KBr Pellet (Solid) Decision->KBr Liq Liquid Cell (Solution) Decision->Liq ATR_Prep Direct Application ATR->ATR_Prep KBr_Prep Grind & Press KBr->KBr_Prep Liq_Prep Dissolve in CHCl₃ Liq->Liq_Prep Scan Acquire Spectra ATR_Prep->Scan KBr_Prep->Scan Liq_Prep->Scan

Workflow for IR spectral acquisition of bicyclic scaffolds.

Self-Validating Experimental Protocols

To ensure data integrity and compliance with guidelines, every protocol below is designed as a self-validating system. Causality is explicitly stated to ensure operators understand why a step is performed.

Protocol A: ATR-FTIR (Solid State Rapid Screening)
  • System Suitability (Validation): Run a 1.5 mil polystyrene calibration film. Verify that the aromatic C-C stretch at 1601.2 cm⁻¹ is accurate within ±1.0 cm⁻¹.

    • Causality: This validates the interferometer's laser frequency alignment before any sample is introduced.

  • Background Acquisition: Collect 32 scans of the clean, empty diamond crystal at 4 cm⁻¹ resolution.

    • Causality: Diamond has intrinsic phonon absorption bands between 1900–2300 cm⁻¹. A fresh background ensures these hardware artifacts are mathematically subtracted from the final spectrum.

  • Sample Application: Place ~2 mg of the compound directly onto the crystal. Apply firm pressure using the mechanical anvil.

    • Causality: ATR relies on an evanescent wave. Without intimate optical contact between the crystal and the solid powder, the signal will be severely attenuated.

  • Processing: Acquire 32 scans. Apply an "ATR Correction" algorithm post-acquisition.

    • Causality: Because penetration depth ( dp​ ) is deeper at lower wavenumbers, raw ATR spectra skew peak intensities. The correction normalizes the data to allow direct comparison with transmission spectra found in the .

Protocol B: Liquid Cell Transmission (High-Resolution Structural Verification)
  • Cell Assembly: Assemble a demountable liquid cell using NaCl windows and a 0.1 mm Teflon spacer.

    • Causality: NaCl is completely transparent in the Mid-IR range. A narrow 0.1 mm pathlength prevents the solvent from completely absorbing the IR beam (preventing "blackout" regions).

  • Solvent Background (Validation): Fill the cell with anhydrous Chloroform (CHCl₃) and acquire 32 scans.

    • Causality: CHCl₃ has its own C-H and C-Cl vibrational bands. Scanning the exact cell with the exact solvent allows the software to perfectly subtract the solvent matrix, leaving only the analyte's signal.

  • Sample Preparation: Dissolve 10 mg of 8-Hydroxy-6-oxa-3-azabicyclo[3.2.1]octane in 1 mL of anhydrous CHCl₃.

    • Causality: This specific dilution ratio forces the molecules apart, breaking the intermolecular hydrogen bonds that cause the O-H and N-H bands to merge in the solid state.

  • Acquisition: Flush the cell, inject the sample solution, acquire 32 scans, and subtract the solvent background. The resulting spectrum will show a sharp O-H peak at ~3600 cm⁻¹ and a sharp N-H peak at ~3400 cm⁻¹.

References

  • Title: NIST Chemistry WebBook, SRD 69 Source: National Institute of Standards and Technology (NIST) URL: [Link]

Safety & Regulatory Compliance

Safety

Personal protective equipment for handling 8-Hydroxy-6-oxa-3-azabicyclo[3.2.1]octane

Executive Summary 8-Hydroxy-6-oxa-3-azabicyclo[3.2.1]octane is a highly polar, sp³-rich bridged heterocycle frequently utilized in modern drug discovery as a bioisostere for morpholine or piperidine rings. Because it is...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

8-Hydroxy-6-oxa-3-azabicyclo[3.2.1]octane is a highly polar, sp³-rich bridged heterocycle frequently utilized in modern drug discovery as a bioisostere for morpholine or piperidine rings. Because it is a novel research chemical, comprehensive toxicological profiles (e.g., in vivo LD50, Ames mutagenicity data) are typically unavailable.

As a Senior Application Scientist, I mandate that laboratories handle this compound under the strict Precautionary Principle. This guide provides the operational causality, quantitative Personal Protective Equipment (PPE) specifications, and step-by-step methodologies required to safely manipulate this compound from raw powder to assay-ready solutions.

Physicochemical Hazard Profiling: The "Why" Behind the PPE

Effective safety protocols are not arbitrary; they are dictated by molecular structure. Understanding the physicochemical properties of 8-Hydroxy-6-oxa-3-azabicyclo[3.2.1]octane is critical for selecting the correct containment strategy, as outlined by the [1].

  • The 3-Aza (Secondary Amine) Moiety: The nitrogen atom in this bridged system is predicted to be moderately basic (pKa ~8.5–9.5). If this compound contacts the physiological pH of ocular fluid or mucosal membranes, the basicity can induce rapid saponification of lipid bilayers, leading to severe irritation or permanent corneal damage.

  • The 8-Hydroxyl Group: The presence of the hydroxyl group increases the molecule's hydrogen-bonding capacity. While this improves aqueous solubility for biological assays, it also increases the potential for the molecule to bind to and be retained within the proteins of the stratum corneum upon dermal exposure.

  • The Solvation Hazard (DMSO): In drug development, this compound is almost exclusively dissolved in Dimethyl Sulfoxide (DMSO) to create stock solutions. DMSO is a potent transdermal penetration enhancer. While the dry crystalline solid poses a localized hazard, a DMSO solution bypasses the epidermal barrier entirely, carrying the uncharacterized heterocycle directly into systemic circulation. This phase change requires a fundamental shift in PPE materials.

Quantitative PPE Specifications

To mitigate the structural hazards identified above, standard laboratory attire is insufficient. The following table summarizes the quantitative data and material specifications required for handling this compound, ensuring compliance with the [2].

PPE CategoryMaterial SpecificationQuantitative Metric / StandardScientific Rationale
Eye Protection Indirect-Vented Chemical GogglesANSI Z87.1+ (0 direct gaps)Protects against basic amine dust aerosolization and liquid DMSO splash. Standard safety glasses leave orbital gaps vulnerable.
Skin (Solid Handling) Nitrile Gloves (Double)Thickness: 4 milSufficient for dry powder. The crystalline lattice limits immediate transdermal penetration.
Skin (DMSO Solvation) Butyl Rubber or Laminated (e.g., Silver Shield)Breakthrough Time (DMSO): < 5 min (Nitrile) vs. > 480 min (Butyl)DMSO rapidly degrades standard nitrile. Butyl rubber is mandatory to prevent systemic delivery of the dissolved heterocycle.
Body Protection Flame-Resistant (FR) Lab Coat100% Cotton or Nomex blendPrevents static buildup which can aerosolize fine powders during weighing. Must be fully buttoned.
Respiratory / Containment Ventilated Balance Enclosure (VBE)Face Velocity: 80–100 fpmPrevents inhalation of uncharacterized sp³-rich powders while providing a stable environment for micro-balance accuracy.

Step-by-Step Operational Protocol: 10 mM Stock Preparation

The following self-validating protocol guarantees absolute containment when transitioning 8-Hydroxy-6-oxa-3-azabicyclo[3.2.1]octane from a raw powder to a sterile DMSO stock.

Phase 1: Environmental & PPE Preparation
  • Verify Containment: Ensure the chemical fume hood and Ventilated Balance Enclosure (VBE) are operating at a face velocity of 80–100 feet per minute (fpm). Clear the deck of non-essential equipment to eliminate aerodynamic turbulence.

  • Don PPE: Put on the FR lab coat. Don primary (inner) 4-mil nitrile gloves. Don secondary (outer) gloves based on the task (nitrile for solid, butyl rubber for solvent). Don indirect-vented goggles.

Phase 2: Gravimetric Transfer (Solid Handling)
  • Static Mitigation: Use an anti-static gun (e.g., Zerostat) on the weighing vessel to prevent the highly polar powder from aerosolizing or clinging to the spatula.

  • Weighing: Inside the VBE, tare an anti-static weigh boat. Using a micro-spatula, carefully transfer the required mass of 8-Hydroxy-6-oxa-3-azabicyclo[3.2.1]octane.

  • Pre-Sealing: Transfer the solid into a pre-labeled amber glass scintillation vial. Critical Step: Seal the vial with a PTFE-lined cap before removing it from the VBE to prevent transit exposure.

Phase 3: Solvation & Decontamination
  • Solvent Addition: Transfer the sealed vial to the chemical fume hood. Swap outer nitrile gloves for butyl rubber gloves. Open the vial and add the calculated volume of anhydrous DMSO using a positive displacement pipette.

  • Homogenization: Re-seal the vial tightly and vortex until the solution is visually homogenous.

  • Decontamination: Wipe down the spatula, balance, and hood surfaces with a 10% Isopropyl Alcohol (IPA)/water solution to degrade and capture any residual basic amine dust.

Safety_Protocol N1 1. Hazard Assessment (Analyze pKa & Solubility) N2 2. PPE Donning (Goggles, Double Gloves) N1->N2 N3 3. Solid Weighing (Ventilated Enclosure) N2->N3 N4 4. DMSO Solvation (Fume Hood, Butyl Gloves) N3->N4 N5 5. Decontamination (10% IPA Surface Wipe) N4->N5 N6 6. Waste Segregation (Non-Halogenated Organic) N5->N6

Fig 1: Operational workflow for handling uncharacterized bridged heterocycles.

Waste Management & Disposal Plan

Proper disposal is mandated by the [3] to prevent environmental contamination and adverse reactions in waste streams.

  • Solid Waste: Any weigh boats, spatulas, or inner gloves that contacted the raw powder must be placed in a sealed, puncture-resistant solid hazardous waste container.

  • Liquid Waste (DMSO Solutions): 8-Hydroxy-6-oxa-3-azabicyclo[3.2.1]octane solutions must be routed to the Non-Halogenated Organic Waste stream. Do not mix with acidic waste streams, as the basic amine moiety may cause an exothermic neutralization reaction.

  • Spill Response: In the event of a solid spill, do not sweep. Cover the powder with damp absorbent pads (water/IPA mix) to prevent aerosolization, then scoop into a hazardous waste bag. For a DMSO solution spill, immediately evacuate the immediate area, don butyl rubber gloves, and use chemical spill pads to absorb the liquid.

References

  • American Chemical Society (ACS). Identifying and Evaluating Hazards in Research Laboratories. ACS Chemical Safety Guidelines. URL:[Link]

  • Occupational Safety and Health Administration (OSHA). 1910.1450 - Occupational exposure to hazardous chemicals in laboratories. United States Department of Labor. URL:[Link]

  • National Research Council. Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press. URL:[Link]

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